Dabcyl-RGVVNASSRLA-Edans
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDKLTODLUQZKG-MYCAOZRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H109N23O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043879 | |
| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1628.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163265-38-1 | |
| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Principles and Applications of Dabcyl-Edans FRET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) assays utilizing the Dabcyl and Edans fluorophore-quencher pair. This pairing has become a cornerstone in various biochemical assays, particularly for monitoring enzymatic activity and nucleic acid hybridization, due to its reliable performance and well-characterized properties.
Core Principles of Förster Resonance Energy Transfer (FRET) with Dabcyl and Edans
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism that occurs between two light-sensitive molecules, a donor fluorophore and an acceptor molecule, when they are in close proximity (typically 10-100 Å).[1][2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, decaying as the sixth power of the distance separating them.[1][3]
In the context of a Dabcyl-Edans FRET assay, the fundamental principle revolves around the quenching of the Edans fluorophore's emission by the Dabcyl quencher.
-
Donor (Fluorophore): Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is excited by light at a specific wavelength and, in the absence of a quencher, will emit light at a longer wavelength.[1]
-
Acceptor (Quencher): Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher."[1] Its absorption spectrum significantly overlaps with the emission spectrum of Edans.[1][2][4]
When Edans and Dabcyl are in close proximity, the energy from the excited Edans molecule is transferred to the Dabcyl molecule, which then dissipates this energy as heat rather than light.[5] This results in a significant reduction, or quenching, of the fluorescence signal from Edans.[1] If the distance between Edans and Dabcyl increases beyond the Förster distance (the distance at which FRET efficiency is 50%), the energy transfer becomes inefficient, and the fluorescence of Edans is restored.[1] This distance-dependent relationship is the basis for designing FRET-based assays.[1]
Diagram 1: Principle of Dabcyl-Edans FRET. In the quenched state, the close proximity of Dabcyl to Edans on an intact substrate leads to efficient FRET, and the fluorescence of Edans is suppressed. Upon an event like enzymatic cleavage that separates the pair, FRET is disrupted, and Edans fluorescence is restored.
Quantitative Data
The efficiency of the Dabcyl-Edans FRET pair is dictated by their spectral properties and the distance between them.
| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Dabcyl-Edans Pair | Reference |
| Excitation Maximum (λex) | ~336-341 nm | N/A | [2][6] | |
| Emission Maximum (λem) | ~471-490 nm | N/A | [2][6] | |
| Absorbance Maximum (λabs) | ~336 nm | ~453-472 nm | [2][7][8] | |
| Förster Distance (R₀) | ~3.3 nm (33 Å) | [9] | ||
| Typical Proximity for FRET | 10-100 Å | [1][2][7] |
Experimental Protocols
Protease Activity Assay
A common application of the Dabcyl-Edans FRET pair is in the development of assays to measure protease activity. In this setup, a peptide substrate containing the specific cleavage sequence for the protease of interest is synthesized with Edans and Dabcyl attached to opposite ends.
Objective: To quantify the activity of a specific protease by measuring the rate of cleavage of a Dabcyl-Edans labeled peptide substrate.
Materials:
-
Dabcyl-Edans FRET peptide substrate specific for the protease of interest (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for SARS-CoV Mpro).[10][11]
-
Purified protease.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh).[12]
-
Black, non-binding 96-well microplate.
-
Fluorescence microplate reader.
Methodology:
-
Substrate Preparation:
-
Dissolve the Dabcyl-Edans peptide substrate in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10 µM).[11]
-
-
Enzyme Preparation:
-
Prepare serial dilutions of the purified protease in Assay Buffer.
-
-
Assay Setup:
-
Initiation of Reaction:
-
Add the diluted Dabcyl-Edans substrate solution to all wells to initiate the enzymatic reaction.[5] The final volume in each well should be consistent.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.[6]
-
Plot the fluorescence intensity versus time to obtain the reaction rate. The initial linear portion of the curve represents the initial velocity of the reaction and is proportional to the enzyme activity.
-
Diagram 2: Protease Assay Workflow. This diagram outlines the key steps in a typical protease activity assay using a Dabcyl-Edans FRET substrate.
Nucleic Acid Hybridization Assay
Dabcyl-Edans FRET can also be used to monitor the hybridization of complementary nucleic acid strands. In this application, one oligonucleotide is labeled with Edans and its complementary strand is labeled with Dabcyl.
Objective: To detect the presence of a target nucleic acid sequence through hybridization-induced changes in FRET.
Principle: When the two oligonucleotide probes are hybridized to a target sequence (or to each other), Edans and Dabcyl are brought into close proximity, resulting in quenching of the Edans fluorescence. Conversely, in the absence of the target, the probes remain separate, and fluorescence is high. This is a common setup for molecular beacons.
Materials:
-
Edans-labeled oligonucleotide probe.
-
Dabcyl-labeled complementary oligonucleotide probe.
-
Target nucleic acid sample.
-
Hybridization Buffer (e.g., containing NaCl and a buffering agent like Tris-HCl to control ionic strength and pH).
-
Fluorometer or real-time PCR machine capable of fluorescence detection.
Methodology:
-
Probe Design:
-
Synthesize two complementary oligonucleotides. One is labeled at the 5' (or 3') terminus with Edans, and the other is labeled at the 3' (or 5') terminus with Dabcyl.[13]
-
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube or a well in a PCR plate), combine the Edans-labeled probe, the Dabcyl-labeled probe, and the target nucleic acid sample in Hybridization Buffer.
-
Include a negative control with no target nucleic acid.
-
-
Hybridization:
-
Heat the mixture to a temperature above the melting temperature (Tm) of the probes (e.g., 95°C) for a few minutes to denature any secondary structures.
-
Gradually cool the mixture to a temperature below the Tm to allow for hybridization.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the emission wavelength of Edans (~490 nm) after excitation at ~340 nm.
-
-
Data Analysis:
-
A decrease in fluorescence intensity compared to the no-target control indicates the presence of the target nucleic acid, as hybridization brings the Dabcyl quencher close to the Edans fluorophore, leading to FRET.
-
Diagram 3: Logic of a Hybridization Assay. This diagram illustrates the relationship between the hybridization state of the Dabcyl-Edans labeled probes and the resulting fluorescence signal.
Conclusion
The Dabcyl-Edans FRET pair provides a robust and sensitive tool for a wide range of applications in research and drug development. The significant spectral overlap between Edans emission and Dabcyl absorption, coupled with Dabcyl's nature as a dark quencher, leads to a high signal-to-noise ratio in assays monitoring molecular proximity. The principles and protocols outlined in this guide serve as a foundation for the design and implementation of effective FRET-based assays for the study of enzymatic activity, molecular interactions, and nucleic acid dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 9. cpcscientific.com [cpcscientific.com]
- 10. ≥95% (HPLC), powder, FRET substrate of SARS-CoV Mpro | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The hybridization-stabilization assay: a solution-based isothermal method for rapid screening and determination of sequence preference of ligands that bind to duplexed nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of the Dabcyl-RGVVNASSRLA-Edans Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Dabcyl-RGVVNASSRLA-Edans substrate, a tool increasingly utilized in protease activity assays. We will delve into its core principles, substrate specificity with a focus on key enzymes such as renin, BACE1, and cathepsin D, and provide a foundational experimental protocol for its use.
Introduction to FRET-Based Protease Assays
The this compound peptide is a fluorogenic substrate designed for Förster Resonance Energy Transfer (FRET) based enzymatic assays. This system employs a fluorophore (Edans) and a quencher (Dabcyl) attached to the peptide's termini. In its intact state, the proximity of the Dabcyl quencher to the Edans fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of protease function.
Substrate Specificity: A Multi-Enzyme Perspective
While the precise kinetic parameters for the this compound substrate are not widely documented in publicly available literature, we can infer its potential specificity by examining the known cleavage preferences of several key proteases.
Renin: The Primary Target
The amino acid sequence RGVVNASSRLA is homologous to a segment of angiotensinogen, the natural substrate of renin. Renin, a highly specific aspartic protease, plays a crucial role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and electrolyte balance.[1][2] Renin cleaves angiotensinogen between a leucine and valine residue to produce angiotensin I. Given the sequence similarity, the this compound substrate is a putative substrate for renin.
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS cascade is initiated by the cleavage of angiotensinogen by renin. This pathway is fundamental to cardiovascular homeostasis and is a key target for antihypertensive drugs.
References
Dabcyl-RGVVNASSRLA-Edans for Protease Activity Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing the fluorogenic peptide substrate, Dabcyl-RGVVNASSRLA-Edans, in protease activity profiling and inhibitor screening. While the specific protease target for the RGVVNASSRLA sequence is not extensively documented in publicly available literature, this document outlines the foundational principles of its Dabcyl/Edans Förster Resonance Energy Transfer (FRET) pair and provides a robust framework for its characterization and application in enzymatic assays.
Principle of FRET-Based Protease Detection
The functionality of the this compound substrate is based on Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores.[1] In this system, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorescent donor, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as a non-fluorescent acceptor, or quencher.[1]
When the peptide substrate is intact, the Edans and Dabcyl moieties are held in close proximity (typically 10-100 Å). Upon excitation of the Edans donor, the energy is efficiently transferred to the Dabcyl quencher, which dissipates the energy as heat rather than light.[1] This results in a significant quenching of the Edans fluorescence signal.[1] The Dabcyl/Edans pair is highly effective, with a quenching efficiency that can exceed 95%.[2]
When a protease cleaves the RGVVNASSRLA peptide sequence, the Edans and Dabcyl groups are separated. This separation disrupts FRET, restoring the ability of Edans to fluoresce upon excitation.[3] The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.[2][4] This method forms the basis for highly sensitive, continuous assays of protease activity.[3][5]
Quantitative Data & Substrate Properties
Successful use of this substrate requires an understanding of its spectral and kinetic properties.
Spectral Properties
The spectral characteristics of the Edans/Dabcyl pair are well-defined and critical for setting up fluorescence detection instrumentation.
| Parameter | Wavelength (nm) | Reference |
| Edans Excitation (λex) | ~340 nm | [2] |
| Edans Emission (λem) | ~490 nm | |
| Dabcyl Absorption Max (λabs) | ~453-463 nm | [2] |
Table 1: Spectral properties of the Edans donor and Dabcyl quencher in aqueous buffer (pH 7.5).
Kinetic Parameters
The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (kcat), define the affinity of the enzyme for the substrate and the turnover rate, respectively. These must be empirically determined for the specific protease that cleaves the RGVVNASSRLA sequence. For context, the table below provides example kinetic data from a different Dabcyl/Edans-based fluorogenic substrate used for SARS main protease.
| Parameter | Value | Definition | Reference |
| Kₘ (Michaelis Constant) | 17 µM | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. | [5] |
| kcat (Turnover Number) | 1.9 s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. | [5] |
| kcat/Kₘ (Catalytic Efficiency) | 1.1 x 10⁵ M⁻¹s⁻¹ | Represents the overall efficiency of the enzyme. | [5] |
Table 2: Example kinetic parameters for a fluorogenic Dabcyl-peptide-Edans substrate with SARS main protease. These values are for illustrative purposes only.
Experimental Protocols
The following sections provide detailed methodologies for characterizing the substrate and using it for protease activity and inhibition assays.
Protocol for Substrate Characterization and Kinetic Analysis
This protocol outlines the steps to identify a protease that cleaves this compound and determine its kinetic parameters.
A. Materials
-
This compound substrate stock (e.g., 10 mM in DMSO)
-
Panel of purified proteases (e.g., Trypsin, Chymotrypsin, Elastase, MMPs, Caspases)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5; buffer composition should be optimized for the protease being tested)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation ~340 nm and emission ~490 nm filters
B. Protease Screening Procedure
-
Prepare Substrate Working Solution: Dilute the this compound stock solution to a final concentration of 10 µM in Assay Buffer.
-
Prepare Enzyme Solutions: Prepare solutions for each protease in the panel at a concentration appropriate for screening (e.g., 100 nM).
-
Assay Setup: To individual wells of the microplate, add 50 µL of the 10 µM substrate working solution. Include a "no enzyme" control well containing substrate and buffer only.
-
Initiate Reaction: Add 50 µL of each respective protease solution to the wells to start the reaction (final volume 100 µL, final substrate concentration 5 µM).
-
Measure Fluorescence: Immediately place the plate in the reader (pre-set to 37°C or the optimal temperature for the enzymes) and begin kinetic measurements. Record fluorescence intensity every 60 seconds for 30-60 minutes.
-
Identify "Hits": A significant, time-dependent increase in fluorescence compared to the "no enzyme" control indicates that the substrate is cleaved by that protease.
C. Michaelis-Menten Kinetic Analysis Once a target protease is identified, determine Kₘ and kcat.
-
Prepare Reagents: Prepare a fixed, low concentration of the identified active protease (e.g., 5-10 nM) in Assay Buffer. Prepare a series of substrate dilutions in Assay Buffer, typically ranging from 0.1 x Kₘ to 10 x Kₘ (a broad starting range would be 0.5 µM to 100 µM).
-
Assay Setup: In the microplate, add 50 µL of each substrate dilution in duplicate.
-
Initiate and Measure: Start the reaction by adding 50 µL of the enzyme solution to all wells. Immediately begin kinetic fluorescence measurements as described above.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. Convert fluorescence units/min to M/s using a standard curve generated from a known concentration of the cleaved Edans-peptide fragment.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Kₘ.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Protocol for Protease Inhibitor Screening
Once the substrate and its target protease are characterized, this setup can be used for inhibitor profiling.
A. Materials
-
Characterized Protease
-
This compound substrate
-
Assay Buffer
-
Library of potential inhibitor compounds (dissolved in DMSO)
-
Control inhibitor (if available)
B. Inhibition Assay Procedure
-
Assay Setup: To the wells of a 96-well plate, add:
-
50 µL of Assay Buffer.
-
1 µL of inhibitor compound at various concentrations (or DMSO for 'no inhibitor' control).
-
25 µL of protease solution (at a concentration of 2x the final desired concentration).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate solution (at a concentration of 4x the Kₘ value, to ensure reaction is sensitive to inhibition) to all wells.
-
Measure and Analyze: Immediately measure the kinetic fluorescence increase as previously described. Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine IC₅₀: Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | IC₅₀ (nM) |
| Inhibitor A | 25.3 |
| Inhibitor B | 157.8 |
| Inhibitor C | >10,000 |
Table 3: Example data presentation for an inhibitor screening assay.
Logical Relationship of Signal to Activity
The core utility of this substrate lies in the direct and measurable relationship between the biological activity of interest (proteolysis) and the resulting physical signal (fluorescence).
References
- 1. Substrate specificity of glycinamide ribonucleotide synthetase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Universal Protease Substrate Substrate of protease [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity determinants in the farnesyltransferase β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescence Quenching in FRET Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, design, and application of fluorescence quenching in Förster Resonance Energy Transfer (FRET) peptides. It is intended for professionals in research and drug development who utilize FRET-based assays for applications such as enzyme characterization, high-throughput screening, and molecular diagnostics.
Introduction to FRET and Fluorescence Quenching
Förster Resonance Energy Transfer (FRET) is a biophysical phenomenon that describes the non-radiative transfer of energy between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[1] This energy transfer is highly dependent on the distance between the two molecules, making FRET an effective "spectroscopic ruler" for measuring molecular proximity on a nanometer scale.[2][3][4] In the context of synthetic peptides, this principle is harnessed to create sensitive probes for a variety of biological processes.
Quenched fluorescent peptides, often called FRET peptides, are designed with a donor fluorophore and an acceptor (quencher) molecule strategically placed within the peptide sequence.[5] In its intact state, the peptide holds the donor and quencher in close proximity (typically 1-10 nm), allowing for efficient FRET.[5][6] This results in the "quenching" of the donor's fluorescence.[7] If the peptide is cleaved, for instance by a protease, the donor and quencher are separated. This separation disrupts the energy transfer, leading to a measurable increase in the donor's fluorescence, a process often referred to as activation.[8][9]
Core Principles of FRET
The efficiency of FRET is governed by several key factors:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically between 10 and 100 Å (1-10 nm).[10][11] The energy transfer efficiency is inversely proportional to the sixth power of the distance between them.[1][12]
-
Spectral Overlap: For energy transfer to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor molecule.[7][8][11] The greater the overlap, the more efficient the transfer.
-
Dipole Orientation: The relative orientation of the donor's emission dipole and the acceptor's absorption dipole should be approximately parallel.[1]
The Förster radius (R₀) is a critical parameter that defines the distance at which the FRET efficiency is 50%.[13] The magnitude of R₀ is dependent on the spectral properties of the specific donor-acceptor pair and the refractive index of the medium.[13][14] A larger R₀ indicates that FRET can occur over a longer distance.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 8. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
- 9. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. FRET Peptides [biosyn.com]
- 13. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorogenic Substrate Dabcyl-RGVVNASSRLA-Edans: A Technical Guide to its Mechanism of Action in BACE1 Activity Assays
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic peptide substrate Dabcyl-RGVVNASSRLA-Edans, its application in the study of Beta-secretase 1 (BACE1), and detailed protocols for its use in quantitative enzyme assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and other neurological disorders where BACE1 activity is a key area of investigation.
Core Principle: Förster Resonance Energy Transfer (FRET)
The functionality of the this compound peptide is rooted in the principle of Förster Resonance Energy Transfer (FRET). This mechanism involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule, which can be a quencher. In this specific substrate, the donor is Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the acceptor is the quencher Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact peptide, Edans and Dabcyl are in close proximity. When Edans is excited by an external light source (typically around 340 nm), the energy is efficiently transferred to the Dabcyl moiety, which dissipates the energy as heat rather than light. This results in a quenched fluorescent signal.
Mechanism of Action: BACE1-Mediated Cleavage
The peptide sequence, Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala (RGVVNASSRLA), serves as a specific recognition and cleavage site for the enzyme Beta-secretase 1 (BACE1). BACE1 is a key aspartyl protease involved in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.
BACE1 recognizes and cleaves the peptide bond within this specific amino acid sequence. Based on the known substrate specificity of BACE1, which often cleaves after a Leucine or between Asparagine and Serine residues, the predicted primary cleavage site in the RGVVNASSRLA sequence is between Asparagine (Asn) and Serine (Ser) .
Upon enzymatic cleavage by BACE1, the Edans and Dabcyl moieties are separated. This separation disrupts the FRET process, preventing the quenching of the Edans fluorophore. Consequently, upon excitation, Edans emits a fluorescent signal (typically around 490-520 nm) that can be detected and quantified. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of BACE1.
Figure 1. Mechanism of this compound cleavage by BACE1.
Quantitative Data
| Substrate Type | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Fluorogenic Peptide | BACE1 | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |
Note: The values in this table represent a typical range for BACE1 fluorogenic substrates and should be determined empirically for the this compound peptide in the specific assay conditions being used.
Experimental Protocols
The following provides a generalized protocol for a BACE1 activity assay using the this compound substrate. Optimization of reagent concentrations, incubation times, and instrument settings is recommended for specific experimental setups.
Materials
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO (for substrate and compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
-
BACE1 inhibitor (optional, for control)
Assay Workflow
Figure 2. General workflow for a BACE1 FRET-based assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the substrate to the desired working concentration in Assay Buffer.
-
Dilute the recombinant BACE1 enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
If testing inhibitors, prepare a serial dilution of the compound in DMSO and then dilute in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Add Assay Buffer to all wells.
-
Add the diluted BACE1 enzyme to all wells except the "no enzyme" control wells.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.
-
For endpoint assays, subtract the background fluorescence (from "no enzyme" controls) from all other readings.
-
If screening for inhibitors, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The this compound fluorogenic substrate provides a sensitive and specific tool for the continuous measurement of BACE1 activity. Its mechanism of action, based on BACE1-mediated cleavage and subsequent disruption of FRET, allows for high-throughput screening of potential BACE1 inhibitors and detailed kinetic analysis of the enzyme. The protocols and principles outlined in this guide offer a robust framework for researchers in the field of neurodegenerative disease to effectively utilize this valuable research tool.
Unveiling Cellular Scissors: An In-depth Technical Guide to Fluorogenic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, proteases stand as critical regulators of countless physiological and pathological processes. These molecular scissors, which catalyze the cleavage of peptide bonds, are pivotal in everything from protein turnover and signaling cascades to disease progression. Consequently, the ability to accurately quantify protease activity is paramount for both fundamental research and the development of novel therapeutics. Among the most powerful tools for this endeavor are fluorogenic protease substrates, which offer a sensitive and continuous method for monitoring enzymatic activity. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed methodologies associated with these indispensable reagents.
Core Principles: The "Turn-On" Mechanism of Fluorescence
Fluorogenic protease substrates are synthetic peptides engineered to be non-fluorescent or minimally fluorescent in their intact state. However, upon cleavage by a specific protease, they undergo a conformational or chemical change that liberates a fluorophore, resulting in a quantifiable increase in fluorescence intensity. This "turn-on" mechanism provides a direct and highly sensitive readout of enzymatic activity. The design of these substrates is primarily based on two key principles:
-
Direct Fluorophore Release: This common approach involves a peptide sequence recognized by the target protease, with a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), attached via an amide bond at the cleavage site. In the intact substrate, the fluorescence of the coumarin derivative is quenched. Proteolytic cleavage liberates the free fluorophore, leading to a significant increase in fluorescence emission.[1][2]
-
Förster Resonance Energy Transfer (FRET): FRET-based substrates are dual-labeled with a donor fluorophore and an acceptor molecule (quencher) at opposite ends of the peptide sequence.[3] When the substrate is intact, the close proximity of the donor and quencher allows for non-radiative energy transfer from the excited donor to the acceptor, effectively quenching the donor's fluorescence.[4] Proteolytic cleavage separates the donor and quencher, disrupting FRET and resulting in an increase in the donor's fluorescence emission.[3] Common FRET pairs include EDANS (donor) and Dabcyl (quencher).[5]
Quantitative Data Presentation: A Comparative Analysis
The efficacy of a fluorogenic substrate is defined by its kinetic parameters, primarily the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). The K_m_ value reflects the substrate concentration at which the reaction velocity is half of the maximum, indicating the enzyme's affinity for the substrate; a lower K_m_ signifies higher affinity.[6] The k_cat_, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.[6]
Below are tables summarizing key quantitative data for a selection of fluorogenic substrates for various protease classes.
Table 1: Kinetic Constants for Caspase Substrates
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10.1 | 18.9 | 1.87 x 10⁶ |
| Caspase-7 | Ac-DEVD-AMC | 16.5 | 25.4 | 1.54 x 10⁶ |
| Caspase-8 | Ac-IETD-AFC | 1.4 | - | - |
| Caspase-9 | Ac-LEHD-AFC | 11.0 | - | - |
Table 2: Kinetic Constants for Serine Protease Substrates
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Thrombin | Boc-VPR-AMC | 25 | 100 | 4.0 x 10⁶ |
| Factor Xa | Boc-IEGR-AMC | 150 | 50 | 3.3 x 10⁵ |
| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ |
| Elastase | MeOSuc-AAPV-AMC | 1300 | 24 | 1.8 x 10⁴ |
| Chymotrypsin | Suc-LLVY-AMC | 50 | 65 | 1.3 x 10⁶ |
| Trypsin | Boc-QAR-MCA | 5.99 | - | - |
Table 3: Kinetic Constants for Matrix Metalloproteinase (MMP) Substrates
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³ |
| MMP-2 | fTHP-3 | - | - | - |
| MMP-13 | fTHP-3 | - | - | - |
Table 4: Kinetic Constants for Cathepsin Substrates
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High |
| Cathepsin B | Z-Arg-Arg-AMC | - | - | Low |
| Cathepsin D | Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu | - | - | 1.3 µM⁻¹s⁻¹ |
| Cathepsin K | (Ac-Leu-Arg)₂-AFC | - | - | 0.426 µM⁻¹s⁻¹ |
Table 5: Common Fluorophores and Quenchers
| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Notes |
| AMC (7-amino-4-methylcoumarin) | 340-380 | 440-460 | Widely used, susceptible to UV background interference.[6][7] |
| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted compared to AMC, reducing background fluorescence.[6] |
| Rhodamine 110 | 490-500 | 520-530 | Long wavelength, high sensitivity.[6][7] |
| ACC (7-amino-4-carbamoylmethylcoumarin) | 325-350 | 393-450 | Higher quantum yield than AMC.[8] |
| EDANS | ~340 | ~490 | Commonly used as a donor in FRET substrates.[5] |
| Dabcyl | (absorbs at ~472 nm) | - | A common non-fluorescent quencher for FRET substrates.[5] |
| DNP | (absorbs at ~363 nm) | - | Quencher for Mca and Trp fluorophores.[3] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for key experiments utilizing fluorogenic protease substrates.
General Protease Activity Assay
This protocol provides a general framework for measuring the activity of a purified protease.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases; 100 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5 for cysteine proteases)[6][8]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).
-
Dilute the purified protease in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.
-
-
Reaction Initiation:
-
Add 50 µL of the diluted protease solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear phase of the fluorescence increase over time.
-
For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Caspase Activity Assay in Cell Lysates
This protocol details the measurement of caspase activity in apoptotic cell lysates.
Materials:
-
Cell culture inducing apoptosis and control cells
-
Lysis Buffer (e.g., 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 10% glycerol, 20 mM Tris, pH 7.5)[2]
-
Caspase Assay Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[2]
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Dithiothreitol (DTT)
-
96-well white flat-bottomed microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Harvest and wash cells.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[2]
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of cell lysate to each well.[2]
-
Prepare a master reaction mix containing Caspase Assay Buffer, DTT (final concentration ~5-10 mM), and the fluorogenic caspase substrate (final concentration ~50 µM).[4]
-
Add 75 µL of the reaction mix to each well containing the cell lysate.[2]
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.
-
Record the fluorescence kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of caspase activity from the slope of the linear portion of the fluorescence versus time plot.
-
Protease Inhibitor Screening Assay
This protocol outlines a method for identifying and characterizing protease inhibitors.
Materials:
-
Purified protease
-
Fluorogenic substrate
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the protease and substrate solutions as described in the general activity assay protocol. The substrate concentration should ideally be at or below the K_m_ value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the test compound at various concentrations.
-
Include a "no inhibitor" control (enzyme and substrate only) and a "no enzyme" control.
-
Add the purified protease to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity over time as described in the general activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the principles and applications of fluorogenic protease substrates, the following diagrams have been generated using the Graphviz DOT language.
Application in Signaling Pathways: A Case Study of Apoptosis
Fluorogenic substrates are invaluable for dissecting the roles of proteases in complex signaling pathways. A prime example is the study of apoptosis, or programmed cell death, which is orchestrated by a family of cysteine proteases known as caspases.
References
- 1. abcam.com [abcam.com]
- 2. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 4. Fluorogenic substrates for chymotrypsin with new fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin K Substrate II, Fluorogenic An internally quenched, highly cathepsin K-selective, fluorogenic peptide substrate that is efficiently cleaved by CatK (kcat/Km = 0.426 µM⁻¹ S⁻¹), but not by Cathepsins B/L/S/F/H/V. [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
The Dabcyl-Edans FRET Pair: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The Förster Resonance Energy Transfer (FRET) pair of 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl) and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) has become an indispensable tool in biological and biomedical research. This technical guide provides an in-depth overview of the spectral properties of the Dabcyl and Edans pair, detailed experimental protocols for their application, and visualizations of relevant signaling pathways.
Core Principles of FRET with Dabcyl and Edans
FRET is a non-radiative energy transfer process between a donor fluorophore (Edans) and an acceptor molecule (Dabcyl) when they are in close proximity (typically 10-100 Å).[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. In the Dabcyl-Edans pair, Edans acts as the fluorescent donor, and Dabcyl serves as a non-fluorescent "dark" quencher.[2] When Edans and Dabcyl are in close proximity, the energy from the excited Edans is transferred to Dabcyl and dissipated as heat, resulting in quenching of the Edans fluorescence.[2] Cleavage of the linker separating the two molecules, for instance by a protease, leads to their separation in space, disrupting FRET and restoring the fluorescence of Edans. This "turn-on" fluorescence signal is the basis for numerous quantitative assays.[1]
Spectral Properties
The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The Dabcyl and Edans pair exhibits excellent spectral overlap, making them a highly efficient FRET pair.
Quantitative Spectral Data
The key spectral properties of Dabcyl and Edans are summarized in the table below for easy reference and comparison.
| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |
| Excitation Maximum (λex) | ~336 - 341 nm | N/A (Quencher) | |
| Emission Maximum (λem) | ~471 - 490 nm | N/A (Non-fluorescent) | |
| Absorption Maximum (λabs) | ~336 nm | ~453 - 472 nm | |
| Molar Extinction Coefficient (ε) at λmax | Not commonly reported | ~32,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | High (specific value varies) | N/A | [4] |
| Förster Distance (R₀) | \multicolumn{2}{c | }{~33 - 41 Å (3.3 - 4.1 nm)} | [5] |
Note on Edans Quantum Yield: While the quantum yield of Edans is consistently reported as being high, a precise numerical value is not uniformly cited across the literature.[4] The fluorescence enhancement upon cleavage of a Dabcyl-Edans substrate can be as high as 40-fold.[4]
Experimental Protocols
The Dabcyl-Edans FRET pair is widely used in various assays, most notably for detecting protease activity and nucleic acid hybridization.
FRET-Based Protease Activity Assay (Caspase-3 Example)
This protocol outlines a general procedure for measuring the activity of caspase-3, a key executioner enzyme in apoptosis, using a Dabcyl-Edans-based substrate.
Materials:
-
Caspase-3 Substrate: A peptide containing the caspase-3 recognition sequence (e.g., DEVD) flanked by Edans and Dabcyl.
-
Assay Buffer: Typically a buffer containing 20 mM HEPES, 10% sucrose, and 0.1% CHAPS, pH 7.2.
-
Cell Lysate or Purified Enzyme: The source of caspase-3 activity.
-
96-well black microplate: For fluorescence measurements to minimize background.
-
Fluorescence microplate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the Dabcyl-Edans caspase-3 substrate in DMSO to a stock concentration of 10 mM.
-
Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or using a lysis buffer) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate or purified enzyme to each well.
-
Include appropriate controls: a negative control (buffer only), a positive control (recombinant active caspase-3), and inhibitor controls if screening for inhibitors.
-
-
Reaction Initiation:
-
Prepare a substrate solution by diluting the stock substrate in the assay buffer to a final concentration of 20-50 µM.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, with excitation at ~340 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells).
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
-
Nucleic Acid Hybridization Assay using Molecular Beacons
Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (Edans) at one end and a quencher (Dabcyl) at the other. In the absence of a target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Hybridization to a complementary target sequence forces the hairpin to open, separating the Edans and Dabcyl and leading to a fluorescent signal.[6]
Materials:
-
Molecular Beacon Probe: An oligonucleotide with a target-complementary loop sequence and self-complementary stem sequences, labeled with Edans at the 5' end and Dabcyl at the 3' end.
-
Target Nucleic Acid: The DNA or RNA sequence of interest.
-
Hybridization Buffer: Typically contains Tris-HCl, MgCl₂, and KCl at appropriate concentrations and pH.
-
Real-time PCR instrument or Fluorometer: To monitor fluorescence changes.
Procedure:
-
Probe and Target Preparation:
-
Synthesize or purchase the Edans/Dabcyl-labeled molecular beacon.
-
Prepare the target nucleic acid sample.
-
-
Hybridization Reaction:
-
In a reaction tube, mix the molecular beacon (final concentration ~100-500 nM) and the target nucleic acid in the hybridization buffer. .
-
Include a no-target control to measure the background fluorescence.
-
-
Thermal Cycling and Fluorescence Detection (for real-time PCR applications):
-
Denature the target DNA at 95°C for 2-5 minutes.
-
Anneal the primers and the molecular beacon at a temperature typically 5-10°C below the melting temperature of the probe-target hybrid for 30-60 seconds.
-
Extend the primers at 72°C for 30-60 seconds.
-
Repeat for 30-40 cycles, measuring the fluorescence during the annealing step of each cycle.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the cycle number. An increase in fluorescence indicates the presence and amplification of the target sequence.
-
For endpoint analysis, compare the fluorescence of the sample with the target to the no-target control.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the Dabcyl-Edans FRET pair.
Caption: FRET mechanism of the Dabcyl-Edans pair in a protease assay.
Caption: A typical experimental workflow for a FRET-based protease assay.
Caption: Caspase activation pathway leading to apoptosis, monitored by a Dabcyl-Edans FRET probe.
References
- 1. Real-time visualization of caspase-3 activation by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Design rules for Molecular Beacons [biosyn.com]
Methodological & Application
Application Notes and Protocols for Förster Resonance Energy Transfer (FRET) Based Protease Assays
Topic: Dabcyl-Edans FRET Assay Protocol: An Exemplary Guide Using Caspase-3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a representative example using the well-characterized Caspase-3 protease and its corresponding FRET substrate. The specific peptide sequence mentioned in the user request, Dabcyl-RGVVNASSRLA-Edans, is a valid FRET substrate; however, the specific protease that cleaves this sequence could not be definitively identified in publicly available resources. Therefore, this document serves as a comprehensive template. Researchers using the this compound substrate must experimentally determine the target protease and optimize the assay conditions accordingly.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying enzymatic activities, particularly those of proteases.[1] This method relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor molecule (quencher).[2] When in close proximity, the donor's fluorescence is quenched by the acceptor.[2] Upon cleavage of the peptide substrate separating the donor and quencher by a specific protease, the fluorescence of the donor is restored, providing a direct measure of enzyme activity.[3] The Dabcyl-Edans pair is a classic and widely used FRET pair for such assays, offering high quenching efficiency and a significant increase in fluorescence upon substrate cleavage.[1][3]
This application note provides a detailed protocol for a FRET-based protease assay using the Dabcyl-Edans pair, with a specific focus on the executioner caspase, Caspase-3, a key mediator of apoptosis.[4] The principles and methodologies described herein can be adapted for other proteases and their specific FRET substrates.
Principle of the Assay
The assay utilizes a peptide substrate containing the Caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), flanked by the Edans fluorophore and the Dabcyl quencher.[4][5] In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence.[2] Upon cleavage of the peptide by active Caspase-3, the Edans fluorophore is separated from the Dabcyl quencher, leading to a quantifiable increase in fluorescence intensity.[2][3] This increase in fluorescence is directly proportional to the Caspase-3 activity.
Materials and Reagents
-
FRET Substrate: Dabcyl-DEVD-Edans (or user-specific substrate)
-
Enzyme: Recombinant active Caspase-3 (or user-specific protease)
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS
-
Inhibitor (for control): Ac-DEVD-CHO (or specific inhibitor for the target protease)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the Edans fluorophore (Excitation: ~340 nm, Emission: ~490 nm).
-
Reagent-grade water (ddH2O)
-
DMSO (for dissolving substrate and inhibitor)
Quantitative Data Summary
The following tables provide exemplary quantitative data for a Caspase-3 FRET assay. These values should be used as a starting point and optimized for specific experimental conditions.
Table 1: Spectral Properties of the Dabcyl-Edans FRET Pair
| Parameter | Wavelength (nm) | Reference |
| Edans Excitation Max | ~336-340 | [1] |
| Edans Emission Max | ~490-500 | [1] |
| Dabcyl Absorption Max | ~472 | [1] |
Table 2: Exemplary Kinetic Parameters for Caspase-3 with a Fluorogenic Substrate
| Parameter | Value | Reference |
| Km | 1.8 ± 0.4 µM | [6] |
| kcat | Varies with substrate | [2] |
Table 3: Recommended Concentration Ranges for Assay Components
| Component | Working Concentration |
| Dabcyl-DEVD-Edans Substrate | 10-50 µM |
| Recombinant Caspase-3 | 1-10 nM |
| Caspase-3 Inhibitor (Ac-DEVD-CHO) | 1-10 µM |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 1X stock of the assay buffer and store at 4°C. Immediately before use, add DTT to the required final concentration (e.g., 10 mM), as DTT is unstable in solution.
-
FRET Substrate Stock Solution (10 mM): Dissolve the Dabcyl-DEVD-Edans peptide in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of recombinant active Caspase-3 in an appropriate buffer (as recommended by the supplier). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solution (2 mM): Dissolve the Caspase-3 inhibitor Ac-DEVD-CHO in anhydrous DMSO to a final concentration of 2 mM. Aliquot and store at -20°C.
Assay Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM FRET substrate stock solution in 1X Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-100 µM).
-
Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute it to the desired final concentration (e.g., 2X the final assay concentration, typically 2-20 nM) in ice-cold 1X Assay Buffer.
-
Inhibitor Working Solution (for control wells): Dilute the 2 mM inhibitor stock solution in 1X Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 2-20 µM).
-
-
Set up the 96-well Plate:
-
Add 50 µL of the 2X substrate working solution to each well.
-
For enzyme activity wells: Add 50 µL of the 2X enzyme working solution.
-
For no-enzyme control wells (background): Add 50 µL of 1X Assay Buffer.
-
For inhibitor control wells: Add 50 µL of a pre-incubated mixture of the 2X enzyme and 2X inhibitor working solutions (incubate for 15-30 minutes at room temperature before adding to the plate).
-
The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Record data every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the no-enzyme control wells from the fluorescence intensity of all other wells at each time point.
-
Plot Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.
-
Determine Initial Velocity (V0): The initial velocity of the reaction is the slope of the linear portion of the curve. This value is proportional to the enzyme activity.
-
Inhibitor Studies: To determine the percentage of inhibition, use the following formula: % Inhibition = [1 - (V0 of inhibitor well / V0 of enzyme activity well)] x 100
Visualizations
Caption: Principle of the Dabcyl-Edans FRET-based protease assay.
Caption: Experimental workflow for a FRET-based protease assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
Application Notes and Protocols for High-Throughput Screening of HCMV Protease Inhibitors using Dabcyl-RGVVNASSRLA-Edans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV) is a prevalent pathogen that can cause severe disease in immunocompromised individuals. The HCMV protease is a serine protease essential for viral replication and maturation, making it an attractive target for antiviral drug development. This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Dabcyl-RGVVNASSRLA-Edans, in a high-throughput screening (HTS) assay to identify inhibitors of HCMV protease.
The assay is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate peptide sequence, RGVVNASSRLA, is derived from the maturational cleavage site of the HCMV protease. It is flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of Dabcyl to Edans quenches the fluorescence of Edans. Upon cleavage of the peptide by HCMV protease at the Alanine-Serine bond, Edans is separated from Dabcyl, leading to a quantifiable increase in fluorescence intensity.[1][2] This direct relationship between enzyme activity and fluorescence signal allows for a continuous and sensitive assay suitable for HTS.
Principle of the Assay
The core of this inhibitor screening assay lies in the enzymatic cleavage of the FRET substrate by HCMV protease.
Caption: FRET-based assay principle for HCMV protease.
Materials and Reagents
Key Components
| Reagent | Supplier | Catalog No. |
| This compound | Multiple | Varies |
| Recombinant HCMV Protease | Multiple | Varies |
| Black, flat-bottom 96- or 384-well plates | Multiple | Varies |
Recommended Buffer and Solutions
| Reagent | Final Concentration | Purpose |
| Tris-HCl | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 150 mM | Ionic strength |
| EDTA | 1 mM | Chelating agent |
| DTT | 5 mM | Reducing agent |
| Glycerol | 10% (v/v) | Enzyme stabilization |
| DMSO | As required for compounds | Solvent for test compounds |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to a stock concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
HCMV Protease Stock Solution: Reconstitute the enzyme in the assay buffer to a stock concentration of 100 µM. Store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Test Compounds and Controls: Dissolve test compounds and control inhibitors in 100% DMSO to a stock concentration of 10 mM.
Assay Optimization
To ensure a robust and sensitive assay, it is crucial to optimize the concentrations of both the enzyme and the substrate.
4.2.1. Enzyme Titration
-
Prepare a series of dilutions of HCMV protease in the assay buffer.
-
In a multi-well plate, add a fixed, non-limiting concentration of the this compound substrate (e.g., 5 µM).
-
Initiate the reaction by adding the different concentrations of the enzyme.
-
Monitor the fluorescence kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Select an enzyme concentration that yields a linear increase in fluorescence over the desired assay time (e.g., 30-60 minutes) and provides a sufficient signal-to-background ratio.
4.2.2. Substrate Titration (Determination of Km)
-
Using the optimized enzyme concentration, perform a substrate titration by varying the concentration of this compound. To avoid the inner filter effect, it is recommended to use substrate concentrations below 10 µM.[1][2]
-
Monitor the initial reaction velocities (V0) at each substrate concentration.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For inhibitor screening, a substrate concentration at or near the Km value is generally recommended.
Inhibitor Screening Protocol
The following protocol is a general guideline for a 100 µL final reaction volume in a 96-well plate format. Adjust volumes accordingly for 384-well plates.
Caption: Experimental workflow for inhibitor screening.
-
Compound Plating: Add 1 µL of the test compounds, positive control inhibitor, or DMSO (for negative and positive controls) to the wells of a black microplate.
-
Enzyme Addition: Add 49 µL of diluted HCMV protease in assay buffer to all wells. The final enzyme concentration should be the optimized concentration determined in section 4.2.1.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 50 µL of the this compound substrate in assay buffer to all wells. The final substrate concentration should be at or near the Km value.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
Controls
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO. This represents the uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Enzyme + Substrate + a known HCMV protease inhibitor at a saturating concentration.
-
Blank: Substrate + Assay Buffer (no enzyme). This is used for background subtraction.
Data Analysis and Interpretation
-
Calculate Initial Reaction Rates: Determine the initial velocity (V0) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100
-
Determine IC50 Values: For active compounds, perform a dose-response experiment with a serial dilution of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Formula: Z' = 1 - [ (3 * σ_positive_control + 3 * σ_negative_control) / |μ_positive_control - μ_negative_control| ]
Where:
-
σ = standard deviation
-
μ = mean
To determine the Z'-factor, prepare and measure multiple replicates (e.g., n=16) of the positive and negative controls on the same plate.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | ~340 nm | Optimal for Edans fluorophore. |
| Emission Wavelength | ~490-495 nm | Optimal for Edans fluorophore.[1][2] |
| Substrate Concentration | At or near Km (typically 1-10 µM) | Concentrations >10 µM may cause inner filter effects.[1][2] |
| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate for the duration of the assay. |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay suitable for HTS. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate stock solution; store protected from light. |
| Contaminated buffer or plates | Use fresh, high-quality reagents and plates. | |
| Low signal-to-background ratio | Insufficient enzyme activity | Increase enzyme concentration; check enzyme integrity. |
| Sub-optimal buffer conditions | Optimize pH, salt concentration, and additives. | |
| Non-linear reaction progress curves | Inner filter effect | Reduce substrate concentration to below 10 µM. |
| Substrate depletion | Use a lower enzyme concentration or a shorter assay time. | |
| Low Z'-factor (<0.5) | High data variability | Ensure accurate and consistent pipetting; check for bubbles in wells. |
| Small dynamic range | Optimize enzyme and substrate concentrations to maximize the signal window. |
Conclusion
The FRET-based assay using the this compound substrate provides a sensitive, continuous, and robust method for high-throughput screening of HCMV protease inhibitors. Careful optimization of assay parameters and validation using the Z'-factor are critical for the successful identification of potent and specific inhibitors. This application note provides a comprehensive guide for researchers to establish and execute this assay in a drug discovery setting.
References
Application Notes and Protocols for Real-time Enzymatic Kinetics using a Dabcyl-Edans FRET Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time monitoring of enzyme activity is crucial for understanding enzyme mechanisms, screening for inhibitors, and developing novel therapeutics. Fluorescence Resonance Energy Transfer (FRET) technology provides a sensitive and continuous method for measuring enzymatic kinetics. This application note details the use of a FRET-based assay utilizing a peptide substrate labeled with a Dabcyl quencher and an Edans fluorophore.
While various peptide sequences can be employed, this document focuses on the well-characterized substrate, Dabcyl-KTSAVLQSGFRKME-Edans , a substrate for the SARS-CoV 3C-like protease (3CLpro). The availability of specific kinetic data for this enzyme-substrate pair provides a concrete example for outlining the principles and protocols of a real-time enzymatic assay.
Principle of the FRET-Based Enzymatic Assay
The assay is based on the principle of FRET, a non-radiative energy transfer process between a donor fluorophore (Edans) and an acceptor molecule, a quencher (Dabcyl).[1] In the intact peptide substrate, the close proximity of Edans and Dabcyl allows for the efficient quenching of the Edans fluorescence. Upon enzymatic cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a disruption of FRET and a subsequent increase in the fluorescence of Edans. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the enzyme's activity.
The donor fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), has an excitation wavelength of approximately 340 nm and an emission wavelength of around 490 nm. The acceptor, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid), is a non-fluorescent quencher with an absorption spectrum that overlaps with the emission spectrum of Edans.
Quantitative Data
The following table summarizes the key quantitative data for the Dabcyl-Edans FRET pair and the kinetic parameters for the cleavage of Dabcyl-KTSAVLQSGFRKME-Edans by SARS 3C-like protease.[1]
| Parameter | Value | Reference |
| Fluorophore (Donor) | Edans | [1] |
| Quencher (Acceptor) | Dabcyl | [1] |
| Excitation Wavelength (λex) | ~340 nm | [2] |
| Emission Wavelength (λem) | ~490 nm | [2] |
| Enzyme | SARS 3C-like protease (3CLpro) | [1] |
| Substrate | Dabcyl-KTSAVLQSGFRKME-Edans | [1] |
| Michaelis Constant (Km) | 17 µM | [1] |
| Catalytic Rate Constant (kcat) | 1.9 s⁻¹ | [1] |
| Catalytic Efficiency (kcat/Km) | 1.12 x 10⁵ M⁻¹s⁻¹ | Calculated |
Experimental Protocols
This section provides a detailed methodology for a real-time enzymatic kinetics assay using the Dabcyl-KTSAVLQSGFRKME-Edans substrate and SARS 3CLpro.
Materials and Reagents
-
Substrate: Dabcyl-KTSAVLQSGFRKME-Edans
-
Enzyme: Purified, active SARS 3C-like protease (3CLpro)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Inhibitor (optional): A known inhibitor of the target protease for control experiments
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~340 nm and ~490 nm, respectively.
-
DMSO for dissolving the substrate and inhibitor.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dissolve the Dabcyl-KTSAVLQSGFRKME-Edans substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, prepare a working solution of the substrate by diluting the stock in the assay buffer to the desired concentrations for the kinetic assay (typically ranging from 0.1x to 10x the Km value).
-
Prepare a stock solution of the SARS 3CLpro in assay buffer. The final enzyme concentration in the assay will depend on its activity and should be optimized to ensure a linear reaction rate for the duration of the measurement.
-
If screening for inhibitors, dissolve the test compounds in DMSO and prepare serial dilutions.
-
-
Assay Procedure:
-
To the wells of a black microplate, add the assay components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for no-enzyme controls)
-
Inhibitor or vehicle (DMSO) for inhibitor screening experiments.
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate into the fluorescence plate reader, which has been pre-set to the reaction temperature.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat can then be calculated by dividing Vmax by the enzyme concentration.
-
For inhibitor screening, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
Conclusion
The real-time enzymatic assay using the Dabcyl-Edans FRET peptide substrate provides a robust and sensitive method for characterizing enzyme kinetics and screening for inhibitors. The detailed protocol and quantitative data presented for the Dabcyl-KTSAVLQSGFRKME-Edans substrate and SARS 3C-like protease serve as a valuable resource for researchers in drug discovery and related fields. This assay can be adapted for other proteases by designing peptide substrates with the appropriate cleavage sequence.
References
Application Note: Dabcyl-RGVVNASSRLA-Edans for High-Throughput Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Dabcyl-RGVVNASSRLA-Edans peptide is a fluorogenic substrate designed for the sensitive and continuous measurement of protease activity, particularly in a high-throughput screening (HTS) format. This substrate operates on the principle of Förster Resonance Energy Transfer (FRET).[1] The Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) moiety serves as a fluorophore, and the Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group acts as a quencher.
In the intact peptide, the close proximity of the Dabcyl quencher to the Edans fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond within the RGVVNASSRLA sequence, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[1] The excitation and emission wavelengths for the Edans/Dabcyl pair are typically around 340 nm and 490 nm, respectively.
Note: The specific protease that recognizes and cleaves the RGVVNASSRLA sequence is not publicly documented in widespread scientific literature or databases as of the latest update. This peptide sequence may be designed for a specific, proprietary, or novel protease. Therefore, the following protocols and data are based on general principles for FRET-based protease assays and should be adapted and optimized for the specific enzyme under investigation.
Principle of the Assay
The core of this assay is the enzymatic cleavage of the FRET substrate, which translates into a measurable fluorescent signal. This direct relationship allows for the determination of enzyme kinetics and the screening of potential inhibitors.
Applications
-
High-Throughput Screening (HTS): The assay's simplicity and compatibility with microplate formats make it ideal for screening large compound libraries to identify potential protease inhibitors.
-
Enzyme Characterization: Determination of kinetic parameters such as Km and Vmax for the target protease.
-
Inhibitor Potency Determination: Measurement of the half-maximal inhibitory concentration (IC50) of candidate compounds.
-
Basic Research: Studying the activity and function of specific proteases in various biological pathways.
Required Materials
-
This compound substrate
-
Purified target protease
-
Assay buffer (optimization required, a common starting point is Tris or HEPES buffer at physiological pH)
-
DMSO (for dissolving compounds)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with appropriate filters for Edans (Excitation ~340 nm, Emission ~490 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
I. Enzyme Activity Assay
This protocol is designed to determine the baseline activity of the target protease.
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO (e.g., 10 mM).
-
Dilute the substrate to a working concentration in assay buffer. The optimal concentration should be determined empirically but is often near the Km value.
-
Dilute the purified protease to a working concentration in assay buffer. The concentration should be chosen to yield a linear rate of fluorescence increase over a reasonable time frame (e.g., 15-60 minutes).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the sample wells.
-
For a negative control, add 25 µL of assay buffer instead of the enzyme solution.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells. The final volume will be 100 µL.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the velocity of the negative control (no enzyme) from the sample wells.
-
II. High-Throughput Screening for Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of the target protease.
Workflow Diagram:
Procedure:
-
Reagent and Compound Preparation:
-
Prepare enzyme and substrate solutions as described in the enzyme activity assay protocol.
-
Prepare a plate of test compounds diluted to the desired screening concentration in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
-
Assay Setup (384-well plate):
-
Dispense a small volume (e.g., 1-5 µL) of the compound solutions into the wells of a black microplate.
-
Include positive controls (no inhibitor, 100% activity) and negative controls (known potent inhibitor or no enzyme, 0% activity).
-
Add 20 µL of the diluted enzyme solution to each well.
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to all wells.
-
Measure the fluorescence intensity. This can be a single end-point reading after a fixed incubation time (e.g., 30 minutes) or a kinetic measurement.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
III. Determination of IC50 Values
This protocol is used to determine the potency of "hit" compounds identified from the HTS campaign.
Procedure:
-
Prepare a serial dilution of the inhibitor compound in assay buffer.
-
Follow the HTS protocol , but instead of a single concentration, add the different concentrations of the inhibitor to the wells.
-
Measure the reaction rate at each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Enzyme Kinetic Parameters (Example)
| Parameter | Value | Units |
| Km | To be determined | µM |
| Vmax | To be determined | RFU/min |
| kcat | To be determined | s-1 |
| kcat/Km | To be determined | M-1s-1 |
Table 2: Inhibitor Potency (Example)
| Compound ID | IC50 (µM) |
| Inhibitor A | Value |
| Inhibitor B | Value |
| Control Inhibitor | Value |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background | Substrate instability or degradation | Test substrate stability in buffer without enzyme. Prepare fresh substrate solution. |
| Autofluorescence of compounds or buffer | Measure fluorescence of individual assay components. Use a different buffer or correct for compound fluorescence. | |
| Low Signal | Suboptimal enzyme or substrate concentration | Titrate enzyme and substrate to find optimal concentrations. |
| Incorrect instrument settings | Optimize the gain setting on the fluorescence reader. | |
| Inactive enzyme | Use a fresh batch of enzyme or verify its activity with a known substrate. | |
| High Variability | Pipetting errors | Use calibrated pipettes and proper technique. Automate liquid handling if possible. |
| Temperature fluctuations | Ensure consistent temperature control throughout the assay. |
Conclusion
The this compound FRET peptide is a valuable tool for studying the activity of its target protease and for the discovery of novel inhibitors through high-throughput screening. The protocols provided here offer a general framework for assay development. However, due to the unconfirmed specificity of the RGVVNASSRLA sequence, researchers must perform initial optimization experiments to tailor the assay conditions for their specific enzyme of interest. This includes determining the optimal buffer composition, pH, enzyme and substrate concentrations, and incubation times to ensure robust and reliable results.
References
Calculating Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ) Using a Dabcyl-Edans FRET Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying enzymatic activity, particularly for proteases. The Dabcyl-Edans FRET pair is a commonly used donor-quencher system for developing sensitive and continuous enzyme assays. In this system, a peptide substrate specific to the enzyme of interest is synthesized with the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore attached to one end and the Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher to the other.
When the peptide is intact, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence emission.[1][2] Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[3][4][5] This increase in fluorescence is directly proportional to the rate of substrate cleavage and can be used to determine key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
This document provides a detailed protocol for performing a Dabcyl-Edans based protease assay and a step-by-step guide to calculating Kₘ and Vₘₐₓ from the resulting data.
Principle of the Assay
The Dabcyl-Edans assay is based on the principle of FRET, a non-radiative energy transfer mechanism between a donor fluorophore (Edans) and an acceptor molecule (Dabcyl, a quencher).[1] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.[1]
-
Intact Substrate: Edans and Dabcyl are in close proximity (typically 10-100 Å), allowing for efficient FRET. The energy from the excited Edans molecule is transferred to the Dabcyl molecule, which dissipates it as heat rather than light, thus quenching the fluorescence signal.[1]
-
Cleaved Substrate: When the enzyme cleaves the peptide substrate, Edans and Dabcyl are separated. This separation disrupts FRET, and the Edans fluorophore, upon excitation, emits its characteristic fluorescence.[2][3]
The rate of increase in fluorescence is therefore a direct measure of the rate of the enzymatic reaction.
FRET mechanism of the Dabcyl-Edans probe.
Data Presentation
The following tables provide an example of the data generated from a Dabcyl-Edans assay to determine enzyme kinetic parameters.
Table 1: Initial Velocity (V₀) Determination at Various Substrate Concentrations
| Substrate Concentration (µM) | Change in Fluorescence (RFU/min) | Initial Velocity (V₀) (µM/min) |
| 0.5 | 150 | 0.075 |
| 1.0 | 280 | 0.140 |
| 2.5 | 550 | 0.275 |
| 5.0 | 850 | 0.425 |
| 10.0 | 1200 | 0.600 |
| 20.0 | 1500 | 0.750 |
| 40.0 | 1700 | 0.850 |
| 80.0 | 1800 | 0.900 |
Note: The conversion from RFU/min to µM/min requires a standard curve of the fluorescent product.
Table 2: Calculated Kinetic Parameters
| Parameter | Value | Unit |
| Vₘₐₓ | 1.05 | µM/min |
| Kₘ | 7.5 | µM |
Experimental Protocol
This protocol provides a generalized method for determining Kₘ and Vₘₐₓ using a Dabcyl-Edans FRET substrate. Optimization of concentrations and incubation times may be required for specific enzymes.[6]
4.1. Materials
-
Dabcyl-peptide-Edans FRET substrate
-
Purified enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5; optimize for the specific enzyme)[6]
-
DMSO for dissolving the substrate
-
96-well black microplate[6]
-
Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm[6][7]
4.2. Method
-
Substrate Preparation:
-
Enzyme Preparation:
-
Prepare a working solution of the purified enzyme in chilled Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to ensure the reaction rate is linear over the measurement period.[7]
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted substrate solutions to the appropriate wells.
-
Include control wells:
-
No-Enzyme Control: Substrate solution with Assay Buffer instead of enzyme solution to measure background fluorescence.[6]
-
No-Substrate Control: Enzyme solution with Assay Buffer instead of substrate solution.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[7][8]
-
Initiate the reaction by adding the enzyme solution to each well containing the substrate.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at ~340 nm and emission at ~490 nm.[6][7] Record data every 60 seconds for 30-60 minutes.[8]
-
4.3. Data Analysis
-
Calculate Initial Reaction Velocity (V₀):
-
Convert V₀ to Molar Units:
-
To convert V₀ from RFU/min to µM/min, a standard curve must be generated using a known concentration of the cleaved fluorescent peptide fragment (or a similar fluorescent standard).
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the initial velocities (V₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):[8]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be used to linearize the data and determine Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.[9] However, non-linear regression is generally preferred as it provides a more accurate determination of the parameters.[10]
-
Visualizations
Experimental workflow for kinetic parameter determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Application Notes and Protocols for a Protease Inhibition Assay Using Dabcyl-RGVVNASSRLA-Edans
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting a protease inhibition assay using the fluorogenic substrate Dabcyl-RGVVNASSRLA-Edans. The protocol is designed for the screening and characterization of potential protease inhibitors in a research and drug development setting.
Introduction
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing crucial roles in numerous physiological and pathological processes. Their involvement in diseases such as cancer, inflammatory disorders, and infectious diseases makes them attractive targets for therapeutic intervention. A common method to identify and characterize protease inhibitors is through in vitro enzyme activity assays.
This application note details the use of a specific Förster Resonance Energy Transfer (FRET) substrate, this compound, for a protease inhibition assay. In this substrate, the fluorescence of Edans (the fluorophore) is quenched by Dabcyl (the quencher) due to their close proximity.[1] Upon cleavage of the peptide backbone by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[1][2] This change in fluorescence is directly proportional to the protease activity and can be used to determine the potency of inhibitory compounds. While the specific protease targeting the RGVVNASSRLA sequence is not broadly documented, this protocol provides a robust framework for a typical protease inhibition assay using a FRET substrate, exemplified by its application for a matrix metalloproteinase (MMP).
Principle of the Assay
The assay is based on the principle of FRET. The this compound substrate is a peptide chain with the Edans fluorophore attached to one end and the Dabcyl quencher to the other. In the intact substrate, the energy from the excited Edans molecule is transferred to the Dabcyl molecule and dissipated as heat, resulting in low fluorescence. When a protease cleaves the peptide sequence, Edans and Dabcyl are separated, disrupting FRET and leading to a significant increase in the fluorescence signal of Edans.[1][3][2] The rate of this fluorescence increase is a measure of the protease's enzymatic activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.
Materials and Reagents
-
Protease: Purified protease of interest (e.g., a member of the Matrix Metalloproteinase family).
-
Substrate: this compound.
-
Inhibitors: Test compounds and a known reference inhibitor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
Solvent: DMSO for dissolving substrate and inhibitors.
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH for the protease of interest.
-
Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the protease stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration experiment.
-
Inhibitor Stock Solutions: Dissolve the test compounds and reference inhibitor in DMSO to a concentration of 10 mM. Store at -20°C.
-
Inhibitor Dilutions: Prepare serial dilutions of the inhibitor stock solutions in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve.
Protease Activity Assay
-
Prepare the reaction mixture: In a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Test compound or reference inhibitor at various concentrations.
-
Enzyme working solution.
-
-
Incubate: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate working solution to each well to start the enzymatic reaction.
-
Monitor fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
Data Analysis
-
Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction for each well by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
where:
-
V₀_uninhibited is the initial velocity of the reaction in the absence of inhibitor.
-
V₀_inhibited is the initial velocity of the reaction in the presence of the inhibitor.
-
-
Determine the IC₅₀ value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[4][5] To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured table for easy comparison.
| Inhibitor | Concentration (µM) | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| Control (No Inhibitor) | 0 | 150.2 | 5.8 | 0 |
| Reference Inhibitor | 0.01 | 125.6 | 4.2 | 16.4 |
| 0.1 | 80.1 | 3.1 | 46.7 | |
| 1 | 25.3 | 1.5 | 83.2 | |
| 10 | 5.1 | 0.8 | 96.6 | |
| Test Compound A | 0.1 | 140.5 | 6.1 | 6.5 |
| 1 | 110.2 | 4.9 | 26.6 | |
| 10 | 65.8 | 3.5 | 56.2 | |
| 100 | 15.3 | 1.2 | 89.8 |
IC₅₀ Values:
| Inhibitor | IC₅₀ (µM) |
| Reference Inhibitor | 0.15 |
| Test Compound A | 8.5 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway where a Matrix Metalloproteinase (MMP) is involved. MMPs are key regulators of the extracellular matrix (ECM) and are implicated in processes like cell migration and invasion. Their activity is tightly controlled by Tissue Inhibitors of Metalloproteinases (TIMPs).
References
- 1. ubpbio.com [ubpbio.com]
- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining IC50 Values with Dabcyl-RGVVNASSRLA-Edans
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds against the endoprotease Furin using the fluorogenic substrate Dabcyl-RGVVNASSRLA-Edans. Furin, a calcium-dependent serine protease, is a key enzyme in the post-translational modification of a wide array of precursor proteins. Its dysregulation has been linked to various diseases, including cancer and infectious diseases, making it a significant target for therapeutic intervention.
The assay described herein utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate, this compound. In its intact form, the fluorescence of the Edans donor fluorophore is quenched by the proximal Dabcyl acceptor group.[1][2] Upon cleavage of the peptide by Furin at its recognition sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to enzyme activity.[3][4] This continuous, fluorescence-based assay provides a sensitive and reliable method for high-throughput screening of Furin inhibitors.
Principle of the FRET-Based Assay
The core of this assay is the FRET pair, Edans (donor) and Dabcyl (quencher).[1][2] When these two molecules are in close proximity (typically 10-100 Å) within the intact peptide substrate, the energy from the excited Edans fluorophore is non-radiatively transferred to the Dabcyl quencher. Dabcyl then dissipates this energy as heat, resulting in minimal fluorescence emission.[2] Enzymatic cleavage of the peptide backbone by Furin separates the Edans and Dabcyl moieties, disrupting FRET and leading to a measurable increase in the fluorescence of Edans.[3] The rate of this fluorescence increase is proportional to the rate of substrate cleavage and thus to the activity of the Furin enzyme. The IC50 value of an inhibitor is determined by measuring the reduction in Furin activity across a range of inhibitor concentrations.
Materials and Reagents
Quantitative Data Summary
| Reagent/Component | Stock Concentration | Working Concentration | Notes |
| Furin, Human Recombinant | Varies (e.g., 1 unit/µL) | 2-10 nM | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| This compound | 1 mM in DMSO | 10-20 µM | Aliquot and store at -20°C, protected from light. The working concentration should be at or near the Km value for optimal sensitivity. |
| Furin Inhibitor (Positive Control) | 1 mM in DMSO | Varies (serial dilution) | e.g., Decanoyl-RVKR-chloromethylketone (CMK).[5] |
| Test Compound | Varies (typically 10 mM in DMSO) | Varies (serial dilution) | Ensure final DMSO concentration is consistent across all wells and typically ≤1%. |
| Assay Buffer | 1X | 1X | See section 3.2 for composition. |
Reagent Preparation
Furin Assay Buffer (1X):
-
20 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM CaCl2
-
0.01% (v/v) Tween-20 or Triton X-100
Note: Buffer components and pH may be optimized for specific experimental conditions.[6] Some common buffers include HEPES and PBS, but Tris-based buffers are frequently used for Furin assays.[4][6]
Enzyme Working Solution: Dilute the stock solution of recombinant human Furin in cold 1X Furin Assay Buffer to the desired final concentration (e.g., 5 nM). Prepare this solution fresh on the day of the experiment and keep it on ice.
Substrate Working Solution: Dilute the 1 mM this compound stock solution in 1X Furin Assay Buffer to the desired final concentration (e.g., 20 µM).
Inhibitor/Test Compound Serial Dilutions: Prepare a series of dilutions of the test compound and positive control inhibitor in 1X Furin Assay Buffer. A common approach is to prepare a 2-fold or 3-fold serial dilution series over a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all dilutions.
Experimental Protocol
The following protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Assay Workflow Diagram
Caption: Experimental workflow for IC50 determination.
Step-by-Step Procedure
-
Plate Setup:
-
Add 50 µL of the serially diluted test compound or positive control inhibitor to the appropriate wells of a 96-well black, flat-bottom plate.
-
For the "no inhibitor" control (100% activity), add 50 µL of 1X Furin Assay Buffer containing the same final concentration of vehicle (e.g., DMSO) as the compound wells.
-
For the "no enzyme" control (background), add 75 µL of 1X Furin Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the Furin enzyme working solution to all wells except the "no enzyme" control wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells. The final reaction volume should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature or 37°C.[1] Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.[4] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Correct for Background: Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following equation:
% Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. Software such as GraphPad Prism or similar data analysis tools can be used for this purpose.
Signaling Pathway and Cleavage Mechanism
Caption: Furin-mediated cleavage of the FRET substrate.
The this compound peptide mimics a natural cleavage site for Furin. The enzyme recognizes and cleaves the peptide bond within this sequence. In the presence of an inhibitor, the active site of Furin is blocked, preventing the cleavage of the substrate and thus maintaining the quenched state of the FRET pair. The degree of inhibition is directly reflected in the reduction of the fluorescence signal.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Setting Up a Continuous Kinetic Assay with a FRET Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful and widely used technique for studying molecular interactions, including enzyme activity.[1][2] In a FRET-based enzymatic assay, a substrate is engineered to contain two fluorescent molecules: a donor and an acceptor.[2] When the substrate is intact, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for the non-radiative transfer of energy from the excited donor to the acceptor.[2][3][4][5] Enzymatic cleavage of the substrate separates the donor and acceptor, leading to a measurable change in the fluorescence signal.[6][7] This change, which can be a decrease in acceptor emission or an increase in donor emission, is directly proportional to the rate of the enzymatic reaction, enabling continuous kinetic measurements.[6][8]
This application note provides a comprehensive guide to setting up and performing continuous kinetic assays using FRET substrates, with a focus on proteases and kinases, two major classes of enzymes frequently studied in drug discovery and basic research.
Principle of FRET-Based Kinetic Assays
The core principle of a FRET-based kinetic assay lies in the distance-dependent nature of energy transfer. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor fluorophores.[3][9]
-
Intact Substrate: When the donor fluorophore is excited, it transfers its energy to the nearby acceptor. This results in quenched donor fluorescence and enhanced acceptor fluorescence (when the acceptor is also fluorescent).
-
Cleaved Substrate: Upon enzymatic cleavage of the substrate, the donor and acceptor are separated. This disrupts FRET, causing the donor's fluorescence to increase and the acceptor's fluorescence to decrease.[6]
By monitoring the change in fluorescence intensity of either the donor or the acceptor over time, the real-time progress of the enzymatic reaction can be followed.[10]
Key Components and Considerations
Successful implementation of a continuous kinetic FRET assay requires careful consideration of several components.
FRET Substrate Design
The design of the FRET substrate is critical for assay performance. Key factors include:
-
FRET Pair Selection: The donor's emission spectrum must overlap with the acceptor's absorption spectrum.[3][4] The choice of the FRET pair will also depend on the available excitation and emission filters of the fluorescence plate reader. Common FRET pairs include:
-
Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP)[11]
-
CyPet and YPet (engineered variants of CFP and YFP with improved FRET efficiency)[11]
-
Fluorescein and Tetramethylrhodamine (TMR)
-
EDANS and DABCYL[12]
-
Longer wavelength dyes like 5-TAMRA and QXL™ 570 to minimize background fluorescence.[13]
-
-
Substrate Sequence: The peptide sequence linking the donor and acceptor must be a specific and efficient substrate for the enzyme of interest.[12]
-
Solubility and Stability: The FRET substrate should be soluble and stable in the assay buffer to ensure reproducible results.
Enzyme and Buffer Conditions
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course.
-
Buffer Composition: The assay buffer must provide optimal conditions for enzyme activity.[14] This includes pH, ionic strength, and the presence of any necessary cofactors or additives (e.g., DTT for some proteases).[11][14] It is crucial to empirically determine the optimal buffer conditions.[14]
Experimental Protocols
This section provides detailed protocols for setting up a continuous kinetic FRET assay for a generic protease and a generic kinase.
General Assay Workflow
Protocol for a Continuous Protease Kinetic Assay
This protocol is a general guideline and should be optimized for the specific protease and FRET substrate being used.
Materials:
-
Purified protease
-
FRET peptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.1% Tween-20)[11]
-
Protease inhibitor (for control experiments)
-
384-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic read capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the protease and substrate in assay buffer to determine optimal concentrations.
-
Prepare a stock solution of a known inhibitor for control experiments.
-
-
Instrument Setup:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen FRET pair. For a CyPet-YPet pair, excitation would be at 414 nm and emission would be monitored at both 475 nm (CyPet/donor) and 530 nm (YPet/acceptor).[6][11]
-
Set the temperature to the optimal temperature for the enzyme (e.g., 37°C).[11]
-
Program the reader to take kinetic readings at regular intervals (e.g., every 15-30 seconds) for a desired duration (e.g., 5-30 minutes).[10][11]
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer to each well.
-
Add varying concentrations of the FRET substrate to different wells.
-
For inhibitor studies, add the inhibitor at various concentrations.
-
Include control wells:
-
No Enzyme Control: Substrate and buffer only.
-
No Substrate Control: Enzyme and buffer only.
-
Positive Control: Substrate and enzyme without inhibitor.
-
Inhibitor Control: Substrate, enzyme, and inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the protease to each well (except the "No Enzyme Control").
-
Immediately place the plate in the fluorescence reader and start the kinetic measurement.
-
Protocol for a Continuous Kinase Kinetic Assay
Time-Resolved FRET (TR-FRET) is often used for kinase assays to reduce background fluorescence.[15][16] This protocol outlines a general TR-FRET kinase assay.
Materials:
-
Purified kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-specific antibody
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., EDTA in assay buffer)
-
384-well white or black microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the kinase, substrate peptide, and ATP in kinase assay buffer.
-
Prepare serial dilutions of the kinase and substrate to determine optimal concentrations.
-
Prepare a stock solution of a known kinase inhibitor.
-
-
Instrument Setup:
-
Set the TR-FRET reader with the appropriate excitation and emission wavelengths for the Terbium-fluorescein pair (e.g., excitation at 340 nm, emission at 495 nm for Terbium and 520 nm for fluorescein).
-
Incorporate a time delay (e.g., 50-150 µs) before reading to minimize background fluorescence.[5]
-
-
Assay Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the kinase to the appropriate wells.
-
Add the substrate peptide.
-
For inhibitor studies, add the inhibitor at various concentrations.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the desired reaction time.
-
Stop the reaction by adding the Stop Solution containing the Terbium-labeled antibody.
-
Incubate for a period (e.g., 60 minutes) to allow for antibody binding.
-
-
Measurement:
-
Read the plate in the TR-FRET reader. The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.[16]
-
Data Presentation and Analysis
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Protease X
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| FRET Substrate A | 10.5 ± 1.2 | 5.2 ± 0.3 | 4.95 x 105 |
| FRET Substrate B | 25.1 ± 2.5 | 15.8 ± 1.1 | 6.29 x 105 |
| FRET Substrate C | 5.2 ± 0.8 | 2.1 ± 0.2 | 4.04 x 105 |
Table 2: IC50 Values for Kinase Y Inhibitors
| Inhibitor | IC50 (nM) |
| Compound 1 | 50.3 ± 4.7 |
| Compound 2 | 125.8 ± 11.2 |
| Staurosporine | 5.1 ± 0.6 |
Data Analysis
-
Calculate Initial Reaction Rates (V0): From the kinetic data (fluorescence vs. time), determine the initial linear portion of the curve. The slope of this line represents the initial reaction rate.
-
Substrate Titration and Michaelis-Menten Kinetics:
-
Perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial rates (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax.
-
Calculate the turnover number (kcat) from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
-
-
Inhibitor Analysis:
-
Perform the assay with fixed enzyme and substrate concentrations and varying inhibitor concentrations.
-
Plot the initial rates against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
Table 3: Common Problems and Solutions in FRET Assays
| Problem | Possible Cause | Solution |
| No or Low FRET Signal | Incorrect excitation/emission wavelengths.[17] | Verify instrument settings are correct for the specific FRET pair. |
| Substrate degradation. | Check substrate integrity and storage conditions. | |
| Inactive enzyme. | Verify enzyme activity with a known positive control. | |
| High Background Signal | Autofluorescence from compounds or buffer components.[13] | Use red-shifted FRET pairs. Screen buffer components for fluorescence. |
| Light scatter. | Use black microplates. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or higher substrate concentration. |
| Enzyme instability. | Optimize buffer conditions (pH, additives). | |
| Inner filter effect at high substrate concentrations. | Dilute the sample or use dyes with a large Stokes shift.[5] | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and proper technique. Automate liquid handling if possible. |
| Temperature fluctuations. | Ensure the plate reader has stable temperature control. |
Conclusion
Continuous kinetic assays using FRET substrates are a powerful tool for studying enzyme kinetics and for high-throughput screening of inhibitors.[11][15] By carefully designing the FRET substrate, optimizing assay conditions, and performing rigorous data analysis, researchers can obtain high-quality, reproducible kinetic data. This application note provides a solid foundation for developing and implementing robust FRET-based assays for a wide range of enzymatic targets.
References
- 1. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. bachem.com [bachem.com]
- 5. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. How do I optimize FRET? | AAT Bioquest [aatbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anaspec.com [anaspec.com]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application of Dabcyl-RGVVNASSRLA-Edans in SARS-CoV Protease Studies: A Detailed Guide
Note to the Reader: While the user requested information on the specific FRET peptide Dabcyl-RGVVNASSRLA-Edans, a comprehensive literature search did not yield specific data or protocols for this exact sequence. The following application notes and protocols are based on the widely studied and commercially available FRET peptide, Dabcyl-KTSAVLQSGFRKME-Edans , which is a well-established substrate for SARS-CoV and SARS-CoV-2 3CL proteases (also known as the main protease, Mpro). The principles and methodologies described herein are likely adaptable for the this compound peptide, but empirical validation would be required.
Introduction
The Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and its successor, SARS-CoV-2, rely on a main protease (Mpro), also known as the 3C-like protease (3CLpro), for the processing of viral polyproteins, a crucial step in the viral replication cycle. This makes the Mpro an attractive target for the development of antiviral therapeutics. The use of fluorogenic substrates in a Fluorescence Resonance Energy Transfer (FRET) assay provides a sensitive and continuous method for monitoring protease activity and for high-throughput screening of potential inhibitors.
This document details the application of the FRET peptide substrate, Dabcyl-KTSAVLQSGFRKME-Edans, in SARS-CoV Mpro studies. In this system, the fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher when the peptide is intact. Upon cleavage of the peptide by the Mpro between a glutamine and a serine residue, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[1][2]
Quantitative Data Summary
The following table summarizes the kinetic parameters reported for the cleavage of the Dabcyl-KTSAVLQSGFRKME-Edans substrate by SARS-CoV Mpro. It is important to note that kinetic parameters can vary between studies due to differences in assay conditions, enzyme constructs, and measurement techniques.[3]
| Parameter | Value | Virus | Notes | Reference |
| Kcat | 1.9 s⁻¹ | SARS-CoV | [1][3][4] | |
| Km | 17 µM | SARS-CoV | [1][3][4][5] | |
| Kcat/Km | 1.1 x 10⁵ M⁻¹s⁻¹ | SARS-CoV | Calculated from the above values. | [6] |
| Kd (dimer) | 15 nM | SARS-CoV | Indicates the enzyme exists as an active dimer under these assay conditions. | [3][4] |
| kcat/Km | 1960 ± 190 M⁻¹s⁻¹ | SARS-CoV-2 | [7] |
Experimental Protocols
SARS-CoV Mpro Activity Assay
This protocol describes a general method for measuring the activity of SARS-CoV Mpro using the Dabcyl-KTSAVLQSGFRKME-Edans FRET substrate.
Materials:
-
Purified, active SARS-CoV Mpro
-
Dabcyl-KTSAVLQSGFRKME-Edans substrate stock solution (e.g., 10 mM in DMSO)[1]
-
Assay Buffer: 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT[8]
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~460-490 nm.[8]
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer and the desired concentration of SARS-CoV Mpro.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme to equilibrate.
-
Initiate the reaction: Add the Dabcyl-KTSAVLQSGFRKME-Edans substrate to each well to a final concentration typically in the range of 10-20 µM.
-
Monitor fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record data at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.
-
The enzyme activity can be expressed in relative fluorescence units (RFU) per minute.
-
Inhibitor Screening Assay
This protocol outlines a high-throughput screening method to identify potential inhibitors of SARS-CoV Mpro.
Materials:
-
All materials from the Mpro Activity Assay protocol.
-
Compound library of potential inhibitors dissolved in DMSO.
-
Positive control inhibitor (e.g., GC376).[2]
Procedure:
-
Prepare assay plates: Dispense a small volume (e.g., 1 µL) of each test compound from the library into individual wells of a 384-well microplate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add enzyme: Add a solution of SARS-CoV Mpro in assay buffer to each well.
-
Pre-incubation: Incubate the plate for a specific duration (e.g., 15-30 minutes) at a constant temperature to allow the compounds to bind to the enzyme.
-
Initiate the reaction: Add the Dabcyl-KTSAVLQSGFRKME-Edans substrate to all wells.
-
Monitor fluorescence: Measure the fluorescence intensity over time as described in the Mpro Activity Assay protocol.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = (1 - (Velocity_compound / Velocity_DMSO)) * 100
-
Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination.
-
IC50 Determination
For compounds that show inhibitory activity, this protocol determines the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare serial dilutions: Prepare a series of dilutions of the inhibitor compound in DMSO.
-
Set up the assay: In a microplate, set up reactions as described in the Inhibitor Screening Assay, with each concentration of the inhibitor tested in triplicate.
-
Perform the assay and data analysis: Follow the steps for the inhibitor screening assay to obtain the initial reaction velocities for each inhibitor concentration.
-
Generate a dose-response curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Calculate IC50: Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 3CL Protease, Untagged (SARS-CoV-2) Assay Kit - BPS Bioscience [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubpbio A FRET-based fluorogenic substrate of 3L-like protease (3CLPro) | Fisher Scientific [fishersci.com]
- 6. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Dabcyl-RGVVNASSRLA-Edans FRET assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dabcyl-RGVVNASSRLA-Edans FRET peptide substrate. The content is designed to help you identify and resolve common issues, particularly low signal, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FRET assay?
A1: This assay is based on Förster Resonance Energy Transfer (FRET), a mechanism where an excited donor fluorophore (Edans) transfers energy non-radiatively to a nearby acceptor molecule (Dabcyl quencher) when they are in close proximity (typically 10-100 Å).[1][2] In the intact peptide, Dabcyl quenches the fluorescence of Edans. Upon cleavage of the RGVVNASSRLA peptide sequence by a specific protease, Edans and Dabcyl are separated, leading to an increase in Edans' fluorescence signal.[1][2] This increase in fluorescence is directly proportional to the protease activity.
Q2: What are the optimal spectral properties for the Dabcyl-Edans FRET pair?
A2: The Dabcyl-Edans pair is widely used due to its excellent spectral overlap.[3][4] Edans, the donor fluorophore, has an excitation maximum around 336-341 nm and an emission maximum in the range of 471-490 nm.[2][5] Dabcyl, a non-fluorescent "dark quencher," has a broad absorption spectrum with a maximum around 453-472 nm, which significantly overlaps with the emission spectrum of Edans, ensuring efficient quenching.[2]
Q3: Why is the Dabcyl/Edans pair preferred for some protease assays?
A3: This FRET pair offers several advantages, including exceptional quenching efficiency (often greater than 95%) and a high signal-to-noise ratio upon substrate cleavage. The use of a dark quencher like Dabcyl minimizes background fluorescence, which can be an issue with other FRET pairs.[1][6] This can lead to a significant fluorescence enhancement, in some cases up to 40-fold, providing high sensitivity for detecting enzymatic activity.
Troubleshooting Guide: Low or No Signal
A common issue encountered in FRET-based protease assays is a weak or absent signal. This can be due to a variety of factors, from reagent integrity to incorrect instrument settings.
| Potential Cause | Recommended Solutions |
| Inactive Enzyme | - Confirm the proper storage and handling of your protease. Avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme to rule out degradation. - Verify the enzyme's activity using a known positive control substrate if available. |
| Suboptimal Assay Conditions | - Buffer Composition: Ensure the assay buffer composition (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2) and pH are optimal for your specific protease.[7] Some enzymes have very specific requirements for salts or cofactors. - Temperature: Incubate the reaction at the optimal temperature for your enzyme's activity. |
| Incorrect Instrument Settings | - Wavelengths: Verify that the plate reader is set to the correct excitation (around 340 nm) and emission (around 490 nm) wavelengths for Edans.[5] - Gain Settings: Optimize the gain setting on your fluorometer. A low gain may result in a weak signal, while an excessively high gain can increase background noise. - Read Mode: For fluorescence assays, ensure the instrument is set to the appropriate read mode (e.g., top-reading for microplates).[8] |
| Substrate Issues | - Concentration: The substrate concentration may be too low for efficient enzymatic cleavage. Titrate the substrate to determine the optimal concentration for your assay. - Degradation: Protect the peptide from light to prevent photobleaching. Store reconstituted peptide in single-use aliquots at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[5][9] |
| Insufficient Incubation Time | - Increase the incubation time to allow for a greater amount of substrate to be cleaved.[5] Monitor the reaction kinetically to determine the optimal endpoint. |
Experimental Protocols
General FRET-Based Protease Assay Protocol
This protocol provides a general framework for a continuous fluorometric protease assay. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental goals.
Materials:
-
This compound FRET peptide substrate
-
Protease of interest
-
Assay buffer (e.g., Tris or HEPES at the optimal pH for the protease, potentially containing salts like NaCl and CaCl₂)[10]
-
Black, flat-bottom 96- or 384-well microplates[10]
-
Fluorescence microplate reader with appropriate filters for Edans excitation and emission[10]
-
Inhibitor compounds (for screening applications)
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add the assay buffer to each well of the microplate.
-
Add the FRET peptide substrate to each well to reach the final desired concentration.
-
For inhibitor screening, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted protease to each well.[10]
-
Immediately place the microplate into a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals for a defined period. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[5]
-
-
Data Analysis:
Visualizations
FRET Mechanism in a Protease Assay
Caption: FRET mechanism in a protease assay.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Correcting for the Inner Filter Effect in Dabcyl-Edans Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and correcting for the inner filter effect (IFE) in Dabcyl-Edans based Förster Resonance Energy Transfer (FRET) assays. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an artifact in fluorescence measurements that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, particularly at higher concentrations.[1] It arises from the absorption of excitation and/or emitted light by components within the sample, leading to an underestimation of the true fluorescence signal.
Q2: What are the types of inner filter effects?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[2] This is especially problematic in concentrated solutions where the light intensity diminishes as it travels through the sample.[2]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[2] This is more prevalent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[2]
Q3: What causes the inner filter effect in Dabcyl-Edans assays?
A3: In Dabcyl-Edans assays, the inner filter effect can be caused by:
-
High concentrations of the Dabcyl-Edans labeled substrate: At substrate concentrations greater than 10 µM, the linearity of the fluorescence signal can be lost due to the inner filter effect.
-
Presence of other absorbing molecules: Test compounds, substrates, or other components in the assay mixture that absorb light at the excitation (~340 nm) or emission (~490 nm) wavelengths of Edans can contribute to IFE.[3]
-
Sample turbidity: Particulate matter in the sample can scatter light, which can exacerbate the inner filter effect.
Q4: When should I be concerned about the inner filter effect?
A4: You should be concerned about the inner filter effect if you observe the following:
-
A non-linear relationship between the concentration of your fluorescent product and the fluorescence signal.
-
The total absorbance of your sample at the excitation and emission wavelengths exceeds 0.1.[4] Even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear standard curve | Inner Filter Effect | 1. Dilute your samples: If the signal is strong enough, diluting the samples can reduce the absorbance and minimize IFE. 2. Apply a mathematical correction: Use the absorbance values at the excitation and emission wavelengths to correct the fluorescence intensity. 3. Generate an experimental correction curve: This provides a more accurate correction tailored to your specific instrument and assay conditions. |
| High background fluorescence | Contaminated reagents, peptide aggregation, non-specific binding, or incorrect instrument settings. | 1. Use high-purity reagents and buffers. 2. Optimize buffer conditions (e.g., pH, ionic strength) and consider adding a non-ionic detergent like 0.01% Triton X-100 to prevent aggregation. [3] 3. Pre-treat microplate wells with a blocking agent like BSA. [3] 4. Use black, low-autofluorescence microplates. [3] 5. Optimize detector gain settings. [3] |
| Inaccurate kinetic parameters (Km, kcat) | Inner Filter Effect at high substrate concentrations. | The IFE can distort apparent initial velocities, leading to incorrect Michaelis-Menten parameters.[6] It is crucial to correct for IFE, especially when using substrate concentrations above 10-20 µM.[6] |
Understanding the Inner Filter Effect
The following diagram illustrates the mechanism of the primary and secondary inner filter effects.
Caption: Primary vs. Secondary Inner Filter Effect.
Decision Workflow for IFE Correction
This workflow will help you decide on the best approach to address the inner filter effect in your Dabcyl-Edans assays.
Caption: Decision workflow for IFE correction.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This method uses the absorbance of the sample at the excitation and emission wavelengths of Edans to mathematically correct the observed fluorescence intensity.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader
-
Your Dabcyl-Edans assay samples
-
Appropriate assay buffer
Methodology:
-
Measure Fluorescence:
-
Measure Absorbance:
-
Measure the absorbance of your samples at the excitation wavelength (Aex).
-
Measure the absorbance of your samples at the emission wavelength (Aem).
-
-
Apply Correction Formula:
-
Use the following formula to calculate the corrected fluorescence intensity (Fcorr): Fcorr = Fobs * 10^((Aex + Aem) / 2)
-
Quantitative Impact of Inner Filter Effect:
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.10 | ~10%[5] |
| 0.20 | ~20-25% |
| 0.50 | ~50-60% |
Protocol 2: Experimental Correction for Inner Filter Effect
This method involves creating a correction curve using a stable, non-reactive fluorophore and a quencher to experimentally determine the correction factor for your specific instrument and assay conditions.
Materials:
-
Fluorometer or microplate reader
-
Stable fluorophore with similar excitation/emission spectra to Edans (e.g., a fluorescent bead standard or a stable, non-reactive fluorescent compound)
-
A non-reactive chromophore that absorbs in the same region as your sample components (e.g., potassium chromate).
-
Your assay buffer
Methodology:
-
Prepare the Fluorophore Standard:
-
Suspend the fluorescent standard in your assay buffer in a cuvette or microplate well.
-
-
Measure Baseline Fluorescence:
-
Measure the fluorescence of the standard suspension at the Edans excitation and emission wavelengths. This is your F0 (fluorescence at zero absorbance from the added chromophore).
-
-
Generate the Correction Curve:
-
Add small, successive aliquots of the non-reactive chromophore to the fluorophore standard suspension.
-
After each addition, mix well and measure the fluorescence (Fi) and the absorbance at the excitation (Aex,i) and emission (Aem,i) wavelengths.
-
Calculate the total absorbance (Atotal,i = Aex,i + Aem,i).
-
Plot F0 / Fi (the correction factor) against Atotal,i. This is your correction curve.
-
-
Apply the Correction:
-
For your experimental samples, measure their absorbance (Aex,sample and Aem,sample).
-
Calculate the total absorbance (Atotal,sample = Aex,sample + Aem,sample).
-
Find the corresponding F0 / Fi value (the correction factor) from your correction curve.
-
Multiply your observed fluorescence (Fobs,sample) by this correction factor to get the corrected fluorescence.
-
By following these guidelines and protocols, you can effectively mitigate the inner filter effect and ensure the accuracy and reliability of your Dabcyl-Edans FRET assay data.
References
Technical Support Center: Optimizing Dabcyl-RGVVNASSRLA-Edans Substrate Concentration
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of the Dabcyl-RGVVNASSRLA-Edans fluorogenic substrate in enzymatic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your experiments.
Principle of the Assay
The this compound substrate is a tool for measuring the activity of specific proteases. It operates on the principle of Förster Resonance Energy Transfer (FRET). The Edans fluorophore is "quenched" by the nearby Dabcyl group in the intact peptide. Upon cleavage of the peptide by a target protease, Edans and Dabcyl are separated, leading to an increase in fluorescence. This fluorescence signal is directly proportional to the enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for the Edans fluorophore?
A1: The optimal excitation wavelength for Edans is approximately 340 nm, and the optimal emission wavelength is around 490 nm.[1] It is recommended to confirm these settings on your specific plate reader.
Q2: What is the recommended storage condition for the this compound substrate?
A2: To prevent degradation, the peptide should be stored at -80°C in single-use aliquots.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q3: My fluorescence signal is very low or absent. What are the possible causes?
A3: Low or no signal can be due to several factors:
-
Inactive enzyme: Ensure your enzyme has been stored correctly and has not lost activity.
-
Incorrect plate reader settings: Verify the excitation and emission wavelengths and optimize the gain settings.[1]
-
Insufficient incubation time: The reaction may not have proceeded long enough to generate a detectable signal.
-
Inhibitors in the sample: Your sample may contain compounds that inhibit the enzyme's activity.[1]
Q4: I am observing high well-to-well variability. How can I minimize this?
A4: High variability can be caused by:
-
Inconsistent pipetting: Use calibrated pipettes and ensure accurate dispensing of all reagents.
-
Bubbles in wells: Centrifuge the plate briefly before reading to remove any bubbles.[1]
-
Temperature fluctuations: Ensure the plate is incubated at a stable and optimal temperature for the enzyme.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the this compound substrate concentration.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate degradation | Aliquot and store the substrate at -80°C. Avoid repeated freeze-thaw cycles. |
| Autohydrolysis of the substrate | Run a no-enzyme control to determine the rate of spontaneous substrate breakdown. | |
| Contaminated reagents or buffer | Use fresh, high-quality reagents and filter-sterilize your buffers. | |
| Use of fluorescent plates | Use black, non-binding microplates designed for fluorescence assays.[1] | |
| Low Signal-to-Noise Ratio | Sub-optimal substrate concentration | Perform a substrate titration experiment to determine the optimal concentration (See Experimental Protocols). |
| Low enzyme activity | Increase the enzyme concentration or check the enzyme's activity. | |
| Incorrect buffer conditions | Optimize the buffer pH and ionic strength for your specific enzyme. | |
| Photobleaching of Edans | Reduce light exposure intensity and duration. Use a plate reader with top-reading capabilities.[1] | |
| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. The initial rate should be measured when less than 10-15% of the substrate has been consumed. |
| Enzyme instability | Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA or glycerol. | |
| Product inhibition | If the product of the reaction inhibits the enzyme, the reaction rate will decrease over time. Analyze only the initial linear phase of the reaction. | |
| Precipitation of Substrate or Enzyme | Poor solubility in assay buffer | The this compound substrate is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is compatible with your enzyme's activity (usually <1-2%). |
| Aggregation of enzyme or substrate | Include a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer at a low concentration (e.g., 0.01%). |
Experimental Protocols
Determination of Optimal Substrate Concentration (Km)
To ensure accurate and reliable kinetic data, it is crucial to determine the Michaelis-Menten constant (Km) for the this compound substrate with your specific protease. The optimal substrate concentration for routine assays is typically at or slightly above the Km value.
Methodology:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Prepare serial dilutions of the substrate in assay buffer. A typical concentration range to test would be from 0.1x to 10x the expected Km. If the Km is unknown, a broad range from 0.1 µM to 100 µM can be used as a starting point.
-
Prepare a fixed concentration of the enzyme in the assay buffer. This concentration should be low enough to ensure the initial reaction rate is linear for a sufficient period.
-
Set up the assay in a 96-well black microplate. Include the following controls:
-
No-enzyme control: Substrate and assay buffer only, to measure background fluorescence.
-
Buffer control: Assay buffer only, to measure the background of the buffer and plate.
-
-
Initiate the reaction by adding the enzyme to the wells containing the substrate dilutions.
-
Measure the fluorescence intensity kinetically over time using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the initial linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Data Presentation
The following table summarizes typical data that would be collected in a substrate titration experiment.
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 20.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
RFU = Relative Fluorescence Units
Visualizations
Caption: Principle of the FRET-based protease assay.
Caption: Workflow for determining the optimal substrate concentration.
References
Technical Support Center: Minimizing Photobleaching of Edans Fluorophore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photobleaching of the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for experiments using Edans?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Edans, upon exposure to excitation light. This process leads to a permanent loss of the fluorophore's ability to emit light, resulting in a diminished fluorescent signal over time.[1][2] For quantitative and time-sensitive experiments, such as fluorescence microscopy and FRET-based assays, photobleaching can lead to inaccurate data, reduced signal-to-noise ratios, and limited observation times.
Q2: What are the primary factors that contribute to the photobleaching of Edans?
A2: The rate of photobleaching is influenced by several factors, including:
-
Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.[3]
-
Exposure Duration: Prolonged exposure to excitation light increases the likelihood of photobleaching.[3]
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to the photochemical destruction of fluorophores.[4][5]
-
Local Environment: The chemical environment surrounding the Edans molecule, including the buffer composition and the presence of quenching agents, can affect its photostability.
Q3: How can I minimize photobleaching of Edans in my experiments?
A3: Several strategies can be employed to reduce the photobleaching of Edans:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that provide an adequate signal-to-noise ratio.[3]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[6][7][8][9][10][11]
-
Oxygen Scavenging Systems: For live-cell imaging or in vitro assays, using an oxygen scavenging system can significantly improve photostability.[5][12][13][14]
-
Choose Appropriate Hardware: Utilize sensitive detectors (e.g., sCMOS or EMCCD cameras) and fast shutters to minimize light exposure.
Troubleshooting Guides
Guide 1: Rapid Signal Loss in Fixed-Cell Imaging
This guide addresses the common issue of rapid fluorescence signal decay when imaging Edans-labeled fixed cells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters to attenuate the light source. | Slower rate of signal decay, allowing for longer imaging sessions. |
| Prolonged Exposure Time | Decrease the camera exposure time. If the signal is too weak, consider increasing the detector gain or using a more sensitive camera. | Reduced photobleaching per image acquisition, preserving the signal for time-lapse experiments. |
| Absence of Antifade Reagent | Prepare and use a suitable antifade mounting medium. See Table 1 for a comparison of common antifade reagents and Protocol 1 for preparation. | Significant reduction in the rate of photobleaching. |
| Suboptimal Mounting Medium pH | Ensure the pH of your mounting medium is between 8.0 and 9.0, as some antifade reagents, like p-Phenylenediamine (PPD), are more effective at a slightly alkaline pH.[6][7] | Enhanced performance of the antifade reagent. |
Guide 2: Poor Signal-to-Noise Ratio in FRET Assays
This guide provides troubleshooting steps for optimizing the signal-to-noise ratio in Edans-DABCYL FRET-based assays, often performed in microplate readers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Background Fluorescence | Use black, opaque microplates to minimize well-to-well crosstalk and background from the plate itself.[3][15] Ensure high purity of reagents and buffers to avoid fluorescent contaminants.[3] | Lower background signal, leading to an improved signal-to-noise ratio. |
| Suboptimal Instrument Settings | Optimize the gain setting on the microplate reader to maximize the signal without saturating the detector.[16][17] Ensure the excitation and emission wavelengths are set correctly for Edans (Excitation max ~336 nm, Emission max ~490 nm).[8][18][19][20] | Increased sensitivity and a wider dynamic range for your assay. |
| Photobleaching During Kinetic Reads | Reduce the number of flashes per read or increase the interval between reads to minimize light exposure over time.[17] | A more stable baseline and a clearer signal increase upon substrate cleavage. |
| Incomplete Quenching | Verify the integrity of the FRET probe. Improper storage or synthesis can lead to a partially cleaved or unfolded substrate, resulting in high initial fluorescence. | Lower background fluorescence from the intact probe. |
Data Presentation
Table 1: Comparison of Common Antifade Reagents for Edans Fluorophore
The following table summarizes the characteristics and relative effectiveness of common antifade reagents. The photostability enhancement factor is a hypothetical value based on general principles to illustrate the expected relative performance.
| Antifade Reagent | Abbreviation | Typical Concentration | Photostability Enhancement (Hypothetical) | Advantages | Disadvantages |
| p-Phenylenediamine | PPD | 0.1% (w/v) | 4-5x | Highly effective.[7] | Can be toxic and may cause background fluorescence if it oxidizes.[21] Can react with some cyanine dyes.[7] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | 2.5% (w/v) | 2-3x | Less toxic than PPD.[6] | Less effective than PPD.[6] |
| n-Propyl gallate | NPG | 2% (w/v) | 3-4x | Effective and can be used in some live-cell applications.[11] | Can be difficult to dissolve.[6] May have anti-apoptotic effects in live cells.[6] |
| Commercial Mountants (e.g., ProLong Gold) | - | Varies | 4-6x | Ready-to-use, optimized formulations with high efficacy and low background.[19] | Higher cost compared to homemade reagents. |
Experimental Protocols
Protocol 1: Preparation of Homemade Antifade Mounting Medium (PPD-Glycerol)
This protocol describes the preparation of a widely used homemade antifade mounting medium containing p-Phenylenediamine (PPD).
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-Buffered Saline (PBS), 10X stock
-
Glycerol
-
0.2 M Sodium Carbonate solution
-
0.2 M Sodium Bicarbonate solution
-
Distilled water
-
Foil
-
Stir bar and magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Prepare Carbonate-Bicarbonate Buffer (pH ~9.2):
-
Prepare a 0.2 M solution of anhydrous sodium carbonate (2.12 g in 100 mL of distilled water).
-
Prepare a 0.2 M solution of sodium bicarbonate (1.68 g in 100 mL of distilled water).
-
Mix 4 mL of the sodium carbonate solution with 46 mL of the sodium bicarbonate solution and bring the final volume to 200 mL with distilled water.[21]
-
-
Prepare PPD Mounting Medium:
-
In a glass vial wrapped in foil (PPD is light-sensitive), add 10 mg of PPD to 1 mL of 1X PBS.[21]
-
Vortex or stir until the PPD is completely dissolved. This may take 1-2 hours.[21]
-
Add 9 mL of glycerol to the solution.[21]
-
Stir thoroughly until the solution is homogeneous.
-
Adjust the pH of the final solution to 8.0-9.0 using the carbonate-bicarbonate buffer.[21]
-
Aliquot the mounting medium into small, light-protected tubes and store at -20°C. Thaw a fresh aliquot for each use.
-
Protocol 2: Quantitative Measurement of Edans Photobleaching
This protocol outlines a method to quantify the rate of Edans photobleaching under different experimental conditions (e.g., with and without an antifade reagent).
Materials:
-
Edans-labeled sample (e.g., fixed cells, protein solution)
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your Edans-labeled samples on microscope slides. For comparison, mount one set of samples in a standard buffer (e.g., PBS/glycerol) and another in the antifade medium to be tested.
-
Image Acquisition:
-
Place the slide on the microscope stage and locate a region of interest (ROI) with clear Edans fluorescence.
-
Set the excitation and emission filters appropriate for Edans (e.g., Ex: ~340 nm, Em: ~490 nm).
-
Adjust the illumination intensity and camera exposure time to obtain a good initial signal without saturation. Crucially, keep these settings constant for all samples being compared.
-
Acquire a time-lapse series of images of the same ROI. The time interval and total duration will depend on the rate of photobleaching but could be, for example, an image every 5 seconds for 5 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.
-
Normalize the intensity values by dividing each value by the initial intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant or half-life for each condition.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: A logical workflow for troubleshooting rapid photobleaching of the Edans fluorophore.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protective effect of active oxygen scavengers on protein degradation and photochemical function in photosystem I submembrane fractions during light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic oxygen scavenging for photostability without pH drop in single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. imb.uq.edu.au [imb.uq.edu.au]
- 11. Methods and Tips [bio.umass.edu]
- 12. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 14. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - BOKU FIS [forschung.boku.ac.at]
- 15. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 18. benchchem.com [benchchem.com]
- 19. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
- 21. med.upenn.edu [med.upenn.edu]
Addressing compound interference in Dabcyl-RGVVNASSRLA-Edans assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dabcyl-RGVVNASSRLA-Edans FRET peptide substrate in protease assays. The content is designed to help identify and resolve common issues related to compound interference, ensuring data integrity and reliability in drug discovery and research applications.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FRET assay?
A1: The assay is based on Förster Resonance Energy Transfer (FRET). The peptide contains a fluorophore (Edans) and a quencher (Dabcyl). In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence.[1][2][3] When a protease cleaves the peptide sequence, Edans and Dabcyl are separated, leading to an increase in fluorescence intensity.[1][2][3] This increase is directly proportional to the enzymatic activity. The recommended excitation and emission wavelengths are approximately 340 nm and 490 nm, respectively.
Q2: What protease is the RGVVNASSRLA peptide sequence a substrate for?
A2: While specific validation is always recommended, peptide sequences similar to RGVVNASSRLA are known substrates for bacterial type I signal peptidases (SPase I).[4] These enzymes are crucial for bacterial protein secretion and are a target for novel antibacterial agents.[4]
Q3: What are the primary sources of interference in this assay?
A3: The main sources of interference are test compounds that can either be autofluorescent, quench the fluorescence signal of Edans, or form aggregates that non-specifically inhibit the enzyme.[5] These interferences can lead to false-positive or false-negative results.
Q4: How can I minimize the impact of photobleaching on my results?
A4: To reduce photobleaching of the Edans fluorophore, minimize the exposure of your samples to the excitation light. This can be achieved by reducing the number of kinetic reading points, decreasing the excitation light intensity, and keeping the plate covered from ambient light whenever possible.
Q5: What are Pan-Assay Interference Compounds (PAINS), and how do they affect my assay?
A5: PAINS are chemical compounds that show activity in numerous assays through non-specific mechanisms. They can interfere with the assay signal through various means, including fluorescence interference, redox cycling, or covalent modification of the enzyme. Identifying and flagging these compounds early is crucial to avoid wasting resources on false leads.
Troubleshooting Guide
This guide addresses common problems encountered during this compound assays, with a focus on compound-related interference.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or handling of the peptide. 2. Contaminated Reagents: Buffer or other assay components are fluorescent. 3. Autofluorescent Compounds: Test compounds emit light at the detection wavelength. | 1. Aliquot and store the peptide at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles. 2. Use high-purity reagents and test each component for background fluorescence. 3. Perform a pre-read of the compound plate before adding the enzyme and substrate. |
| False Positives (Apparent Inhibition) | 1. Fluorescence Quenching: Test compound absorbs the light emitted by Edans. 2. Compound Aggregation: At higher concentrations, compounds form aggregates that non-specifically inhibit the enzyme.[5][6] 3. Light Scattering: Precipitated compounds scatter light, leading to erroneous readings. | 1. Run a counter-assay by adding the compound after the enzymatic reaction has been stopped. A decrease in signal indicates quenching.[7] 2. Re-test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of inhibition suggests aggregation.[5][8][9] 3. Visually inspect wells for precipitation and measure absorbance at a higher wavelength (e.g., 600 nm) to detect light scattering. |
| False Negatives (Apparent Lack of Inhibition) | 1. Autofluorescent Compounds: Compound fluorescence masks the quenching effect of an inhibitor. 2. Low Compound Concentration: The concentration of the test compound is too low to elicit a response. | 1. As with high background, pre-read the compound plate. If a compound is fluorescent, its signal may need to be subtracted from the final reading, or the compound may need to be tested in an orthogonal assay. 2. Perform dose-response experiments to ensure a sufficient concentration range is tested. |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. 2. Incomplete Mixing: Reagents are not uniformly distributed in the wells. 3. Bubbles in Wells: Bubbles can interfere with the light path and cause inconsistent readings. | 1. Use calibrated pipettes and ensure proper technique. Prepare a master mix for each reagent to be dispensed. 2. Ensure thorough but gentle mixing after each reagent addition. 3. Centrifuge the plate briefly after reagent addition to remove bubbles. |
Experimental Protocols
General Protocol for this compound Protease Assay
This is a general protocol that should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound peptide substrate
-
Purified protease (e.g., bacterial SPase I)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compounds and controls (e.g., known inhibitor)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the this compound peptide in DMSO to a stock concentration (e.g., 1-10 mM).
-
Prepare a working solution of the peptide in Assay Buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.
-
Dilute the protease in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
-
Assay Setup (for inhibitor screening):
-
Add a small volume of the test compound or control to the wells of the microplate.
-
Add the protease solution to the wells and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to controls (e.g., no inhibitor and a potent inhibitor).
-
Plot the percent inhibition versus compound concentration to determine IC50 values.
-
Protocol for Identifying Autofluorescence and Quenching
-
Prepare a plate with your test compounds at the final assay concentration in Assay Buffer.
-
Add the FRET substrate to the wells.
-
Read the fluorescence at the assay's excitation and emission wavelengths. This is the "pre-read". Wells with high fluorescence contain autofluorescent compounds.
-
Add a pre-determined amount of the cleaved Edans-containing peptide fragment (or a similar fluorescent standard) to all wells.
-
Read the fluorescence again. A decrease in the expected fluorescence in certain wells indicates the presence of a quenching compound.
Protocol for Identifying Compound Aggregation
-
Identify putative inhibitors from your primary screen.
-
Prepare two sets of assay plates with these compounds.
-
To one set of plates, add Assay Buffer. To the other set, add Assay Buffer containing 0.01% Triton X-100.
-
Proceed with the standard protease assay protocol for both sets of plates.
-
Compare the inhibition data. If a compound shows significantly reduced or no inhibition in the presence of Triton X-100, it is likely an aggregator.[5][8][9]
Visualizations
FRET Mechanism in the this compound Assay
Caption: FRET mechanism of the this compound substrate.
Experimental Workflow for Compound Screening
References
- 1. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.docking.org [files.docking.org]
Technical Support Center: Troubleshooting High Background Fluorescence in Protease Assays
High background fluorescence in protease assays can be a significant hurdle, masking the true signal of enzymatic activity and leading to inaccurate and unreliable results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve common issues leading to elevated background signals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My blank wells (containing all assay components except the enzyme) show high fluorescence. What are the likely causes and how can I fix this?
High background in blank wells points to issues with the assay components themselves or their interactions. The primary culprits are autofluorescence of compounds, substrate instability, or contamination.
Troubleshooting Steps:
-
Component Autofluorescence: Test compounds, buffers, or even the microplate itself can possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.[1][2]
-
Solution: Screen each component individually in the assay buffer to identify the source of the autofluorescence. If a test compound is the issue, you may need to perform a background subtraction, but be aware this can reduce assay sensitivity.[1] Consider using black-walled microplates to minimize background from the plate itself.[2][3]
-
-
Substrate Instability: The fluorogenic substrate may be degrading spontaneously, releasing the fluorophore in the absence of enzymatic activity.[1] This can be exacerbated by repeated freeze-thaw cycles or exposure to light.[1][4]
-
Contamination: Reagents or samples may be contaminated with proteases, leading to premature substrate cleavage.[1]
Q2: I'm observing a high background signal that increases over time, even in my negative control wells. What could be causing this?
A time-dependent increase in background fluorescence often suggests ongoing, non-enzymatic substrate degradation or a slow-acting contaminant.
Troubleshooting Steps:
-
Sub-optimal Buffer Conditions: The pH or other components of your assay buffer may be contributing to substrate hydrolysis.
-
Solution: Ensure the assay buffer pH is optimal for substrate stability. You may need to perform a buffer screen to identify a formulation that minimizes non-enzymatic substrate turnover while maintaining enzyme activity.
-
-
Incomplete Quenching (FRET-based assays): In Förster Resonance Energy Transfer (FRET) assays, incomplete quenching of the fluorophore by the quencher in the intact substrate can lead to a high starting background.[5]
-
Solution: Consider using substrates with "dark quenchers" which have no native fluorescence and can offer a better signal-to-noise ratio.[5]
-
Q3: How can I optimize my instrument settings to reduce background fluorescence?
Incorrect instrument settings are a common source of high background. Optimizing your plate reader settings is a critical step in any fluorescence-based assay.
Troubleshooting Steps:
-
Wavelength Selection: Ensure your excitation and emission wavelengths are set appropriately for your specific fluorophore.[6]
-
Solution: Consult the fluorophore's technical data sheet for the optimal excitation and emission maxima. For example, typical settings for fluorescein are an excitation of 485 nm and an emission of 520 nm.[6]
-
-
Bandwidth Optimization: The excitation and emission bandwidths can be adjusted to improve the signal-to-noise ratio.[6]
-
Solution: Narrower bandwidths can provide higher resolution and reduce background but may also decrease the signal intensity. Conversely, wider bandwidths allow more light but can increase background noise.[6] Experiment with different bandwidth settings to find the optimal balance for your assay.
-
-
Gain/Sensitivity Settings: The detector gain amplifies the fluorescence signal. An inappropriately high gain can amplify the background noise as well.[3][6]
Quantitative Data Summary
| Parameter | Recommendation | Expected Outcome |
| Microplate Color | Use black microplates for fluorescence assays.[3] | Reduces background noise and autofluorescence, leading to a better signal-to-blank ratio.[3] |
| Substrate Storage | Aliquot and store at -20°C or lower, protected from light.[1][4] | Minimizes spontaneous hydrolysis and degradation, reducing background fluorescence. |
| Excitation/Emission Wavelengths | Set to the specific maxima for the fluorophore being used.[6] | Maximizes the signal from the cleaved substrate while minimizing off-target excitation that can contribute to background. |
| Gain Setting | Optimize to avoid signal saturation with positive controls.[7] | Prevents artificially high readings and ensures that the observed signal is within the linear range of the detector. |
Experimental Protocols
Protocol 1: Screening for Autofluorescence of Assay Components
-
Prepare separate wells in a 96-well black, clear-bottom plate containing:
-
Assay buffer alone (Buffer Blank)
-
Assay buffer + Substrate
-
Assay buffer + Test Compound
-
Assay buffer + Enzyme
-
-
Incubate the plate under the same conditions as your main experiment (time and temperature).
-
Measure the fluorescence in a plate reader using the same excitation and emission wavelengths as your assay.
-
Compare the fluorescence of each component to the buffer blank. A significantly higher reading indicates intrinsic fluorescence.
Protocol 2: Assessing Substrate Stability
-
Prepare a solution of your fluorogenic substrate in the assay buffer at the final assay concentration.
-
Dispense the solution into multiple wells of a 96-well plate.
-
Measure the fluorescence of the wells at time zero.
-
Incubate the plate at the assay temperature, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 30 minutes) for the duration of your planned assay.
-
A significant increase in fluorescence over time in the absence of the enzyme indicates substrate instability.
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Logical relationships of causes for high background.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
Technical Support Center: Optimizing Buffer Conditions for FRET-Based Protease Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Förster Resonance Energy Transfer (FRET)-based protease assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical buffer components to consider for a FRET-based protease assay?
A: The primary components of an effective assay buffer are a buffering agent to maintain a stable pH, salts to control ionic strength, and often additives like detergents or reducing agents to enhance enzyme stability and performance. Each component must be optimized for the specific protease being studied.
Q2: How do I select the optimal pH for my protease assay?
A: Most proteases exhibit maximal activity within a narrow pH range. The optimal pH should be determined experimentally by testing a series of buffers with overlapping pH ranges.[1][2] For example, you can use acetate for pH 4-5.5, phosphate for pH 6-7.4, and Tris-HCl for pH 8-9.[1] The pH that yields the highest protease activity is considered optimal.[2][3] It is crucial to use a buffer concentration, typically at least 50 mM, sufficient to resist pH changes when the enzyme and substrate are added.[1]
Q3: Why is ionic strength important, and how do I optimize it?
A: Ionic strength, primarily controlled by the salt concentration (e.g., NaCl, KCl), can significantly influence enzyme activity and protein-protein interactions.[4][5] High ionic strength can screen electrostatic interactions, which may be critical for substrate binding.[4][6] To optimize, test a range of salt concentrations (e.g., 0-2 M NaCl) to find the concentration that maximizes the assay signal-to-background ratio.[] Keep in mind that the effect of ionic strength is highly dependent on the specific protease.[8]
Q4: When should I include detergents in my assay buffer?
A: Detergents like Triton X-100 or Tween-20 are often included at low concentrations (e.g., 0.01-0.1%) to prevent non-specific binding of the enzyme or substrate to the microplate wells, which can be a source of assay variability.[9] They also help solubilize hydrophobic substrates or test compounds and can sometimes enhance enzyme activity.[5][10] However, detergents can also inhibit some proteases, so their inclusion and concentration must be empirically validated.[11]
Q5: What is the role of reducing agents like DTT or β-mercaptoethanol?
A: Reducing agents such as Dithiothreitol (DTT) are included to prevent the oxidation of cysteine residues in the protease, which can be critical for maintaining its catalytic activity.[5][12] This is particularly important for cysteine proteases. A typical starting concentration is 1-5 mM DTT.[13] However, not all enzymes require reducing agents, and their necessity should be confirmed experimentally.[14]
Troubleshooting Guide
Problem 1: Low or No Signal (Weak Fluorescence)
Question: My FRET assay shows very low or no increase in fluorescence over time. What are the potential buffer-related causes?
Answer: A weak signal often points to sub-optimal enzymatic activity or issues with assay components.
Possible Causes & Solutions:
-
Incorrect Buffer pH: The buffer pH may be outside the optimal range for your protease, leading to low or no activity.[15]
-
Sub-optimal Ionic Strength: The salt concentration may be inhibiting enzyme-substrate binding.
-
Solution: Test a range of salt concentrations (e.g., 10 mM to 200 mM NaCl) to see if activity improves.[16]
-
-
Enzyme Instability: The protease may be unstable and losing activity in the assay buffer.
-
Missing Cofactors: Some proteases, particularly metalloproteases, require divalent cations (e.g., Zn²⁺, Ca²⁺, Mg²⁺) for activity.
-
Solution: Check the literature for your specific protease. If it requires a metal cofactor, add it to the buffer. Conversely, ensure your buffer does not contain chelating agents like EDTA if your enzyme is a metalloprotease.[17]
-
Problem 2: High Background Signal
Question: My assay has a high starting fluorescence signal before the reaction begins, reducing the dynamic range. How can the buffer contribute to this?
Answer: High background can originate from the buffer components themselves or from premature substrate cleavage.
Possible Causes & Solutions:
-
Autofluorescent Buffer Components: Some buffers or additives may be inherently fluorescent at the assay wavelengths.
-
Solution: Measure the fluorescence of the buffer alone. If it is high, switch to a different buffering agent (e.g., from HEPES to Tris).[8]
-
-
Substrate Instability or Precipitation: The FRET substrate may be unstable and degrading spontaneously in the buffer, or it could be precipitating, leading to altered fluorescence.[15]
-
Solution: Prepare fresh substrate for each experiment and avoid repeated freeze-thaw cycles.[15] If solubility is an issue, adding a small amount of a co-solvent like DMSO (as used for the substrate stock) or a non-ionic detergent might help, but must be tested for effects on enzyme activity.
-
-
Contaminating Proteases: Reagents, including buffer components or the enzyme stock itself, could be contaminated with other proteases.
-
Solution: Use high-purity, sterile reagents and water to prepare buffers.[15] Consider including a broad-spectrum protease inhibitor cocktail in a control well (without your specific protease) to see if it reduces background signal.
-
Problem 3: Non-Linear or Erratic Results
Question: My reaction kinetics are not linear, or I'm seeing poor reproducibility between wells. How can the buffer be optimized to address this?
Answer: Non-linear kinetics or poor reproducibility can be caused by enzyme instability over the assay duration or inconsistent reaction conditions.
Possible Causes & Solutions:
-
Poor Buffering Capacity: If the buffer concentration is too low, enzymatic reactions that produce or consume protons can shift the pH, altering the reaction rate over time.
-
Solution: Ensure the buffer concentration is adequate, typically between 50-100 mM.[1]
-
-
Enzyme Adsorption to Plate: The protease may be adsorbing to the walls of the microplate wells, reducing its effective concentration and causing variability.
-
Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) or a carrier protein like BSA (0.1 mg/mL) to the buffer to block non-specific binding sites.
-
-
Pipetting Inaccuracies: Variations in pipetting, especially of viscous solutions like those containing glycerol, can lead to poor reproducibility.[18]
Experimental Protocols & Data
Protocol: Systematic Buffer pH Optimization
This protocol outlines a method for determining the optimal pH for a protease using a FRET-based assay.
-
Prepare a Panel of Buffers: Prepare a set of 50 mM buffers with overlapping pH ranges (e.g., Acetate pH 4.0, 4.5, 5.0, 5.5; MES pH 5.5, 6.0, 6.5; HEPES pH 6.5, 7.0, 7.5; Tris-HCl pH 7.5, 8.0, 8.5, 9.0).
-
Set Up Reactions: In a 96-well microplate, set up reactions for each pH value. Each reaction should contain the same final concentration of your protease and FRET substrate. Include "no enzyme" controls for each buffer to measure background fluorescence.
-
Initiate Reaction: Add the FRET substrate to each well to start the reaction.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the increase in donor fluorescence or the ratiometric FRET signal over time at the optimal temperature for the enzyme.
-
Analyze Data: For each pH, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. Plot the reaction velocity against the pH to identify the optimal pH.
Data Presentation: Impact of Buffer Components
The following table summarizes the potential effects of common buffer additives on FRET-based protease assay performance, based on typical observations.
| Buffer Component | Concentration Range | Potential Positive Effects | Potential Negative Effects |
| Salts (e.g., NaCl) | 10 - 200 mM | Enhances solubility; mimics physiological conditions. | May inhibit activity by screening electrostatic interactions required for substrate binding.[4][6] |
| Detergents (e.g., Triton X-100) | 0.005% - 0.1% | Reduces non-specific adsorption; solubilizes components.[5] | Can denature or inhibit certain proteases; may interfere with fluorescence. |
| Reducing Agents (e.g., DTT) | 1 - 10 mM | Maintains cysteine proteases in an active state by preventing oxidation.[12] | Not required for all proteases; can interfere with certain assay chemistries.[14] |
| Glycerol | 5% - 20% (v/v) | Stabilizes enzyme structure and prevents aggregation.[5] | Increases viscosity, which can affect pipetting accuracy and reaction kinetics. |
| BSA | 0.01 - 0.1 mg/mL | Stabilizes enzyme and prevents adsorption to surfaces. | Can be a source of protease contamination if not of high purity. |
| EDTA | 1 - 5 mM | Inhibits metalloproteases by chelating metal cofactors.[17] | Will inactivate metalloproteases that are the target of the assay. |
Visualizations
Workflow for Buffer Optimization
The following diagram illustrates a systematic workflow for troubleshooting and optimizing buffer conditions for a FRET-based protease assay.
Caption: Systematic workflow for optimizing assay buffer conditions.
Decision Tree for High Background Signal
This diagram provides a logical decision tree for diagnosing the cause of high background fluorescence in a FRET assay.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Enhancing Alkaline Protease Stability through Enzyme-Catalyzed Crosslinking and Its Application in Detergents [mdpi.com]
- 12. agscientific.com [agscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. neb.com [neb.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enzyme Stability in Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address enzyme instability in kinetic assays.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to enzyme instability during your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Enzyme activity decreases over the course of the assay (non-linear reaction progress) | 1. Inherent enzyme instability under assay conditions (pH, temperature, ionic strength).[1] 2. Substrate depletion or product inhibition. 3. Presence of proteases in the enzyme preparation. | 1. Optimize assay conditions: Test a range of pH values and buffer types.[2] Perform the assay at a lower temperature.[3] Include stabilizing additives (see table below). 2. Ensure initial velocity is measured: Use a lower enzyme concentration or measure product formation at earlier time points where less than 10% of the substrate is consumed.[1] 3. Add protease inhibitors to the assay buffer. |
| High variability between replicate assays | 1. Inconsistent temperature control. [2] 2. Repeated freeze-thaw cycles of the enzyme stock.[4] 3. Improper mixing of reagents.[5] 4. Evaporation from microplate wells.[4] | 1. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[5] Use a temperature-controlled plate reader. 2. Aliquot the enzyme into single-use volumes to avoid repeated freeze-thawing.[4] 3. Gently mix upon addition of all components. For plate-based assays, a brief centrifugation can ensure proper mixing. 4. Use plate sealers or fill outer wells with water to minimize evaporation. |
| No or very low enzyme activity | 1. Improper enzyme storage. 2. Incorrect assay buffer pH. [2] 3. Presence of inhibitors in the sample or reagents. 4. Enzyme denaturation due to harsh purification or storage conditions. | 1. Verify the recommended storage conditions for your enzyme (temperature, buffer components). 2. Measure the pH of your assay buffer at the experimental temperature. 3. Run a control reaction with a known activator or a different batch of substrate. 4. Assess enzyme integrity using techniques like SDS-PAGE or a thermal shift assay (see protocol below). |
| Reaction rate increases over time | 1. Lag phase in the reaction, possibly due to a required conformational change of the enzyme. 2. Assay temperature is below the optimal temperature for the enzyme. | 1. Pre-incubate the enzyme with the assay buffer and/or cofactors before adding the substrate. 2. Increase the assay temperature in small increments to determine the optimal temperature for linear kinetics. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause enzyme instability in kinetic assays?
A1: Several factors can contribute to enzyme instability, including:
-
Temperature: Both high and low temperatures can negatively impact enzyme activity. High temperatures can cause denaturation, while low temperatures can reduce flexibility and activity.[3]
-
pH: Each enzyme has an optimal pH range. Deviations from this range can alter the ionization of amino acid residues, affecting substrate binding and catalysis.[2]
-
Chemical Denaturants: Reagents like urea and guanidinium chloride can disrupt the non-covalent bonds that maintain the enzyme's structure.
-
Mechanical Stress: Agitation, vortexing, or foaming can lead to denaturation at air-liquid interfaces.
-
Proteases: Contaminating proteases can degrade the enzyme of interest.
-
Oxidation: Reactive oxygen species can modify sensitive amino acid residues.
-
Dilution: For multimeric enzymes, dilution into the assay buffer can sometimes lead to dissociation and inactivation.
Q2: How can I improve the stability of my enzyme during storage?
A2: To improve storage stability, consider the following:
-
Storage Temperature: Most enzymes should be stored at -20°C or -80°C.
-
Additives: Including additives like glycerol (at 20-50% v/v) can prevent ice crystal formation and stabilize the protein structure.[6][7]
-
Carrier Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help stabilize dilute enzyme solutions.[2]
-
Aliquotting: Store the enzyme in single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: What are some common additives I can use to stabilize my enzyme in an assay?
A3: A variety of additives can be tested to enhance enzyme stability. The effectiveness of an additive is enzyme-dependent and should be empirically determined.
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Glycerol | 10-50% (v/v) | Stabilizes protein structure by promoting preferential hydration.[6][7] | Can increase viscosity, which may affect reaction rates. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Acts as a "carrier" protein to prevent the enzyme of interest from adsorbing to surfaces and can also prevent aggregation.[2][8] | May interfere with some downstream applications. |
| Sugars (e.g., sucrose, trehalose) | 0.1-1 M | Excluded from the protein surface, leading to preferential hydration and stabilization. | Can be a substrate for some enzymes. |
| Salts (e.g., NaCl, (NH4)2SO4) | 50-200 mM | Can stabilize proteins by shielding surface charges and promoting favorable hydrophobic interactions.[9] | High salt concentrations can also be destabilizing. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-10 mM | Prevent oxidation of cysteine residues. | Not suitable for enzymes with essential disulfide bonds. |
| Chelating Agents (e.g., EDTA) | 1-5 mM | Inhibit metalloproteases that may be present as contaminants. | Will inhibit metalloenzymes that require divalent cations for activity. |
Q4: Can immobilization help with enzyme instability in kinetic assays?
A4: Yes, immobilization can be a very effective strategy. By attaching an enzyme to a solid support, you can often increase its thermal and operational stability. This is because immobilization can restrict the enzyme's conformational changes that lead to unfolding and inactivation. Common immobilization techniques include adsorption, covalent binding, and entrapment.[10]
Key Experimental Protocols
Protocol 1: Determining the Thermal Stability of an Enzyme using a Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol allows for the rapid determination of an enzyme's melting temperature (Tm), which is a key indicator of its thermal stability.
Materials:
-
Purified enzyme
-
SYPRO Orange dye (or a similar fluorescent dye)
-
A real-time PCR instrument with a thermal ramping capability
-
96-well PCR plates
-
Buffers and ligands to be tested
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, prepare a 20-25 µL reaction containing the enzyme at a final concentration of 1-5 µM, SYPRO Orange dye at a final concentration of 5x, and the buffer or ligand of interest.[11][12]
-
Set up the instrument: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.[5]
-
Run the experiment: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
Analyze the data: As the protein unfolds, it will expose hydrophobic regions that the dye can bind to, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition, which can be determined by finding the peak of the first derivative of the melt curve.[12]
Protocol 2: Assessing the Effect of Additives on Enzyme Stability
This protocol helps to systematically evaluate the impact of different additives on the stability of your enzyme over time.
Materials:
-
Purified enzyme
-
Assay buffer
-
A selection of stabilizing additives (e.g., glycerol, BSA, sucrose)
-
Substrate for the enzyme
-
A temperature-controlled plate reader or spectrophotometer
Procedure:
-
Prepare enzyme solutions: Prepare a series of dilutions of your enzyme in assay buffer, each containing a different concentration of the additive you wish to test. Also, prepare a control sample with no additive.
-
Incubate at a challenging temperature: Incubate all the enzyme solutions at a temperature that is known to cause a gradual loss of activity (e.g., 37°C or 42°C).
-
Take time points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each enzyme solution.
-
Measure residual activity: Immediately assay the activity of each aliquot under standard kinetic assay conditions.
-
Calculate half-life: For each condition, plot the natural log of the residual activity versus time. The slope of this line is the inactivation rate constant (k). The half-life (t1/2) can be calculated as ln(2)/k.
-
Compare results: Compare the half-lives of the enzyme in the presence of different additives to the control to determine the most effective stabilizing agent.
Visualizations
Caption: A workflow for addressing enzyme instability in kinetic assays.
Caption: A diagram of a metabolic pathway with feedback inhibition.
References
- 1. youtube.com [youtube.com]
- 2. Enzyme thermostabilization by bovine serum albumin and other proteins: evidence for hydrophobic interactions [pubmed.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact? - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 9. analytik-jena.com [analytik-jena.com]
- 10. pnas.org [pnas.org]
- 11. bio-rad.com [bio-rad.com]
- 12. static.igem.wiki [static.igem.wiki]
Validation & Comparative
Validating Protease Activity: A Comparative Guide to FRET Assays and LC-MS Confirmation
For researchers, scientists, and drug development professionals, accurate measurement of protease activity is paramount. While methods like Förster Resonance Energy Transfer (FRET) assays offer high-throughput screening capabilities, their results can be influenced by experimental artifacts. Therefore, validation with an orthogonal method is crucial for robust and reliable data. This guide provides a comprehensive comparison of a primary FRET-based protease assay with Liquid Chromatography-Mass Spectrometry (LC-MS) as a validation tool, using the well-characterized executioner caspase-3 as an exemplar.
This guide will delve into the experimental protocols for both methodologies, present a comparative analysis of their data outputs, and visualize the underlying signaling pathway and experimental workflows.
Data Presentation: Comparative Analysis of Caspase-3 Activity
The following table summarizes representative quantitative data obtained from a FRET-based assay and an orthogonal LC-MS validation experiment for caspase-3 activity. In this scenario, caspase-3 was incubated with a specific substrate under various conditions, including the presence of a known inhibitor.
| Condition | FRET Assay Result (Relative Fluorescence Units/min) | LC-MS Validation (% Substrate Cleavage) |
| Untreated (Active Caspase-3) | 15,234 ± 850 | 85.2% ± 4.1% |
| + Caspase-3 Inhibitor | 1,150 ± 210 | 5.8% ± 1.2% |
| No Enzyme Control | 150 ± 45 | <1% |
This data illustrates a strong correlation between the high fluorescence signal in the FRET assay and the high percentage of substrate cleavage observed with LC-MS in the presence of active caspase-3. Conversely, both methods show a significant reduction in activity when a specific inhibitor is introduced, and negligible activity in the absence of the enzyme. This concordance between the two methods provides a high degree of confidence in the initial FRET assay results.
Signaling Pathway: The Apoptotic Cascade Leading to Caspase-3 Activation
Proteases often function within complex signaling cascades. The activation of caspase-3 is a key event in the apoptotic pathway, which can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Understanding this pathway is crucial for interpreting protease activity data in a biological context.
Experimental Protocols
Detailed methodologies for both the primary FRET assay and the orthogonal LC-MS validation are provided below.
Protocol 1: Caspase-3 Activity FRET Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3 in cell lysates using a specific peptide substrate.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
Purified active caspase-3 (positive control)
-
Caspase-3 Inhibitor (Ac-DEVD-CHO)
Procedure:
-
Sample Preparation: Prepare cell lysates by incubating cells in Cell Lysis Buffer on ice for 10 minutes, followed by centrifugation to pellet cellular debris. Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 20-50 µg of protein) to each well. Include a positive control (purified active caspase-3) and a no-enzyme control (Assay Buffer only). For inhibitor wells, pre-incubate the lysate with the caspase-3 inhibitor for 15 minutes at 37°C.
-
Reaction Initiation: Prepare a 2X substrate solution by diluting the Ac-DEVD-AMC stock in Assay Buffer. Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 2 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time curve. This rate is proportional to the caspase-3 activity in the sample.
Protocol 2: LC-MS Validation of Caspase-3 Cleavage
This protocol details the steps to identify and quantify the cleavage of a caspase-3 substrate using Liquid Chromatography-Mass Spectrometry.
Materials:
-
Reaction buffer and substrate from the FRET assay
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled to a UHPLC system)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Enzymatic Reaction: Set up the caspase-3 reaction as described in the FRET assay protocol (steps 1 and 2).
-
Reaction Quenching: After the desired incubation time (e.g., 1 hour), stop the reaction by adding an equal volume of Quenching solution (10% TFA).
-
Sample Desalting: Desalt the samples using C18 SPE cartridges to remove salts and buffers that can interfere with the LC-MS analysis. Elute the peptides with a solution containing acetonitrile and formic acid.
-
LC-MS Analysis:
-
Inject the desalted sample onto a C18 analytical column.
-
Separate the intact substrate and its cleavage products using a gradient of Mobile Phase B (e.g., 5% to 40% over 30 minutes).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both full MS scans and MS/MS scans of the most abundant ions.
-
-
Data Analysis:
-
Identify the intact substrate and its cleavage products by their accurate mass-to-charge ratios (m/z).
-
Confirm the identity of the cleavage products by analyzing their MS/MS fragmentation patterns.
-
Quantify the extent of cleavage by comparing the peak areas of the intact substrate and the cleavage products in the extracted ion chromatograms. Calculate the percentage of substrate cleavage.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for validating protease activity results from a primary screening assay with an orthogonal LC-MS method.
A Head-to-Head Comparison: Dabcyl-RGVVNASSRLA-Edans FRET Assay vs. Colorimetric Protease Assays
For researchers in drug discovery and proteomics, the accurate measurement of protease activity is paramount. The choice of assay can significantly impact the quality and efficiency of screening campaigns and kinetic studies. This guide provides a detailed comparison of the popular Förster Resonance Energy Transfer (FRET) substrate, Dabcyl-RGVVNASSRLA-Edans, and conventional colorimetric protease assays. We will delve into their respective principles, performance metrics, and experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Principle of Detection
This compound: A FRET-Based Approach
The this compound substrate operates on the principle of Förster Resonance Energy Transfer (FRET).[1] This peptide contains two key moieties: a fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quenching acceptor, Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid).[1] In the intact peptide, the close proximity of Dabcyl to Edans quenches the fluorescence emission of Edans. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.[1][2] This "turn-on" signal is directly proportional to the protease activity. The EDANS/DABCYL pair is noted for its exceptional quenching efficiency (over 95%) and the potential for a 40-fold increase in fluorescence upon substrate cleavage.[3]
Colorimetric Protease Assays: An Absorbance-Based Method
Colorimetric protease assays rely on the generation of a colored product that can be quantified using a spectrophotometer. A common method involves the use of a large protein substrate like casein. Proteolytic cleavage of casein releases peptides and amino acids, such as tyrosine and tryptophan. These amino acids then react with Folin & Ciocalteu's reagent to produce a blue-colored complex, with the intensity of the color being proportional to the extent of proteolysis.
Another prevalent colorimetric method utilizes small, synthetic peptide substrates conjugated to a chromophore, most commonly p-nitroanilide (pNA).[4] When the protease cleaves the peptide bond, p-nitroaniline is released, which is a yellow-colored compound that can be continuously monitored by measuring its absorbance at a specific wavelength.[4]
Performance Comparison
To provide a clear overview, the following table summarizes the key performance characteristics of the this compound FRET assay and a representative colorimetric assay using a p-nitroanilide (pNA) substrate.
| Feature | This compound (FRET) | Colorimetric (p-Nitroanilide Substrate) |
| Principle | Fluorescence Resonance Energy Transfer | Absorbance of a colored product |
| Detection | Fluorometric (Increase in fluorescence) | Spectrophotometric (Increase in absorbance) |
| Sensitivity | High (pM to nM range)[3][5] | Moderate (nM to µM range) |
| Limit of Detection | As low as ~10-20 pM[6] | Typically in the low nM range |
| Assay Format | Homogeneous, continuous or endpoint | Homogeneous, continuous or endpoint |
| Specificity | High (dependent on peptide sequence) | High (dependent on peptide sequence) |
| Throughput | High (microplate compatible) | High (microplate compatible) |
| Interference | Compound autofluorescence, light scattering | Compound absorbance, light scattering |
| Cost | Generally higher (labeled peptides) | Generally lower (simpler substrates) |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of the Dabcyl-Edans FRET-based protease assay.
Caption: Mechanism of a colorimetric p-nitroanilide (pNA) protease assay.
Caption: A generalized experimental workflow for protease assays.
Experimental Protocols
Below are detailed, representative protocols for both the this compound FRET assay and a generic colorimetric protease assay.
This compound FRET Protease Assay Protocol
1. Materials and Reagents:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
2. Reagent Preparation:
-
Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 1-10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).
-
Enzyme Solution: Prepare a stock solution of the protease in Assay Buffer. Perform serial dilutions to obtain a range of concentrations for determining the optimal enzyme concentration.
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add 25 µL of the Enzyme Solution to the appropriate wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
Initiate the reaction by adding 25 µL of the Working Substrate Solution to all wells.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at the optimal temperature for the enzyme, and then measure the final fluorescence.
4. Data Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial reaction velocity (V₀) can be determined from the slope of the linear portion of the curve.
-
Protease activity can be expressed as relative fluorescence units (RFU) per minute.
Colorimetric Protease Assay (p-Nitroanilide Substrate) Protocol
1. Materials and Reagents:
-
Peptide-p-nitroanilide (pNA) substrate specific for the protease of interest
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Absorbance microplate reader (wavelength ~405 nm)
2. Reagent Preparation:
-
Substrate Stock Solution: Dissolve the peptide-pNA substrate in a suitable solvent (e.g., DMSO or water) to a concentration of 10-50 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 0.1-1 mM).
-
Enzyme Solution: Prepare a stock solution of the protease in Assay Buffer. Perform serial dilutions to obtain a range of concentrations.
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add 25 µL of the Enzyme Solution to the designated wells. For a negative control, add 25 µL of Assay Buffer.
-
Start the reaction by adding 25 µL of the Working Substrate Solution to all wells.
-
Immediately place the microplate in the absorbance reader.
-
Measure the absorbance at ~405 nm kinetically over a desired time period (e.g., every 1-2 minutes for 30-60 minutes). For an endpoint assay, incubate the plate for a specific time at the optimal temperature and then read the final absorbance.
4. Data Analysis:
-
Plot the absorbance at 405 nm versus time.
-
Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline.
Conclusion
Both this compound FRET assays and colorimetric assays are valuable tools for measuring protease activity. The choice between them depends on the specific requirements of the experiment. FRET assays, like the one using this compound, generally offer higher sensitivity, making them ideal for detecting low levels of protease activity or for screening large compound libraries where subtle inhibitory effects need to be identified.[6][7] Colorimetric assays, particularly those using p-nitroanilide substrates, are often more cost-effective and straightforward, making them suitable for routine assays where high sensitivity is not the primary concern.[4] By understanding the principles, performance characteristics, and protocols of each assay, researchers can make an informed decision to best suit their research goals.
References
- 1. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifetein.com [lifetein.com]
- 4. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 6. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Clear Advantage: Why Fluorogenic Substrates Outshine Endpoint Assays in Enzyme Analysis
For researchers, scientists, and drug development professionals, the quest for more sensitive, accurate, and efficient enzyme assays is perpetual. While traditional endpoint assays have long been a staple in the lab, the adoption of fluorogenic substrates offers a significant leap forward in assay performance. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of fluorogenic substrates for generating high-quality, reliable data.
Fluorogenic assays leverage substrates that are initially non-fluorescent or weakly fluorescent and are enzymatically converted into a highly fluorescent product. This allows for the continuous monitoring of enzyme activity in real-time. In contrast, endpoint assays measure the total amount of product formed after a fixed period, at which point the reaction is stopped. While simple, this method can mask important kinetic details and is often less sensitive.
Key Performance Advantages of Fluorogenic Substrates
| Performance Metric | Fluorogenic Substrate Assay (Kinetic) | Typical Endpoint Assay (Colorimetric) | Advantage |
| Sensitivity (Limit of Detection) | High (e.g., 2- to 5-fold or even up to 1000-fold lower LOD)[1][2] | Moderate to Low | Fluorogenic assays can detect lower enzyme concentrations or smaller changes in activity. |
| Signal-to-Noise Ratio | High (e.g., 5- to 6-fold enhancement)[2] | Low to Moderate | A higher signal-to-noise ratio provides greater confidence in the data, especially at low signal levels. |
| Dynamic Range | Broad | Narrow | A wider dynamic range allows for the accurate measurement of enzyme activity over a larger range of concentrations without dilution. |
| Data Acquisition | Real-time, continuous monitoring[3][4][5] | Single time point measurement[6][7] | Continuous monitoring provides detailed kinetic information, including initial velocity (V₀), and can reveal time-dependent inhibition.[7] |
| Mechanistic Insight | High | Low | Kinetic data is crucial for in-depth mechanistic studies of enzyme function and inhibition.[6][7] |
| Identification of False Positives | More reliable | Prone to interference | Kinetic analysis helps to identify assay artifacts and false positives that might be missed in an endpoint reading. |
Visualizing the Methodologies
The fundamental differences in the workflow and the nature of the data generated by fluorogenic and endpoint assays can be visualized to better understand their respective advantages and limitations.
Experimental Protocols
To illustrate the practical application of these methodologies, detailed protocols for a representative fluorogenic kinetic assay and a colorimetric endpoint assay are provided below.
Fluorogenic Kinetic Assay: MMP-12 Inhibitor Screening
This protocol is adapted from a commercially available MMP-12 inhibitor screening kit and demonstrates a typical workflow for a fluorogenic enzyme assay.[8]
Materials:
-
MMP-12 Enzyme (Human, Recombinant)
-
MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Fluorometric Assay Buffer
-
Test Inhibitors and Control Inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader with Ex/Em = 328/420 nm capabilities
Procedure:
-
Prepare reagents: Thaw all components. Dilute the MMP-12 enzyme, fluorogenic substrate, and inhibitors to their working concentrations in the Fluorometric Assay Buffer.
-
Assay setup: Add assay buffer to all wells. Add control and test inhibitors to their respective wells.
-
Enzyme addition: Add the diluted MMP-12 enzyme to the control and inhibitor wells. Do not add enzyme to the calibration wells.
-
Pre-incubation: Incubate the plate for 30-60 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction initiation: Start the reaction by adding the diluted MMP fluorogenic substrate to all wells.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Read the fluorescence intensity at Ex/Em = 328/420 nm at 1-minute intervals for 10-20 minutes.
-
Data analysis: Plot fluorescence units versus time for each well. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. Compare the velocities of the inhibitor-treated wells to the control wells to determine percent inhibition.
Colorimetric Endpoint Assay: Alkaline Phosphatase Activity
This protocol is based on the widely used p-nitrophenyl phosphate (pNPP) method for measuring alkaline phosphatase (ALP) activity.[9][10][11]
Materials:
-
Alkaline Phosphatase (ALP) enzyme or samples containing ALP
-
pNPP Substrate Solution (p-nitrophenyl phosphate)
-
Assay Buffer (e.g., Tris buffer, pH 8.2)
-
Stop Solution (e.g., 3 N NaOH)
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Sample preparation: Prepare serial dilutions of the enzyme or samples in the assay buffer.
-
Assay setup: Add the prepared enzyme dilutions or samples to the wells of the 96-well plate. Prepare blank wells containing only the assay buffer.
-
Reaction initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a fixed time (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Reaction termination: Stop the reaction by adding the Stop Solution to all wells.
-
Endpoint measurement: Read the absorbance of each well at 405 nm.
-
Data analysis: Subtract the absorbance of the blank wells from the sample wells. The amount of p-nitrophenol produced is proportional to the ALP activity and can be quantified using a standard curve.
Conclusion
The evidence strongly supports the superiority of fluorogenic substrates for a wide range of enzymatic assays, particularly in the context of drug discovery and detailed kinetic studies. The enhanced sensitivity, broader dynamic range, and the wealth of information provided by real-time kinetic monitoring empower researchers to make more informed decisions and accelerate their research. While endpoint assays remain useful for specific high-throughput screening applications where simplicity and cost are the primary drivers, the adoption of fluorogenic substrates is a critical step towards generating more precise, reliable, and insightful data.
References
- 1. Comparison of fluorometric detection methods for quantitative polymerase chain reaction (PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 7. assayquant.com [assayquant.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genetex.com [genetex.com]
- 11. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of FRET Quencher-Fluorophore Pairs for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of Förster Resonance Energy Transfer (FRET) pairs. This guide provides a detailed comparison of commonly used quencher-fluorophore pairs, supported by quantitative data, experimental protocols, and visual workflows to aid in experimental design and interpretation.
Förster Resonance Energy Transfer (FRET) is a powerful technique used to measure nanometer-scale distances and detect molecular interactions both in vitro and in living cells. The efficiency of FRET is critically dependent on the spectral overlap between the donor fluorophore's emission and the acceptor's (quencher's) absorption, the distance between the pair, and their relative orientation. The selection of an appropriate donor-acceptor pair is therefore paramount for the success of any FRET-based assay. This guide offers a head-to-head comparison of popular FRET pairs to inform your experimental choices.
Quantitative Performance of Common FRET Pairs
The performance of a FRET pair is determined by several key photophysical parameters. The following tables summarize these properties for commonly used fluorescent protein and organic dye-quencher pairs.
Fluorescent Protein FRET Pairs
Genetically encoded fluorescent proteins are widely used for FRET studies in live cells due to their ability to be endogenously expressed as fusions with proteins of interest.
| FRET Pair (Donor-Acceptor) | Donor Quantum Yield (QY) | Acceptor Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Förster Distance (R₀) (nm) | Photostability | Signal-to-Background Ratio |
| ECFP - EYFP | 0.40 | 83,400 | 4.7 - 4.9 | Low | Moderate |
| mCerulean - mVenus | 0.62 | 92,200 | 5.4 | Moderate | High |
| mTurquoise2 - mVenus | 0.93 | 92,200 | 5.6 | High | High |
| EGFP - mCherry | 0.60 | 72,000 | 5.1 - 5.2 | High | Moderate |
| Clover - mRuby2 | 0.76 | 113,000 | 6.3 | High | High |
| mClover3 - mRuby3 | 0.79 | 125,000 | 6.5 | Very High | Very High |
| TagBFP - TagGFP2 | 0.31 | 47,000 | 5.25 | Moderate | High |
| TagGFP2 - TagRFP | 0.62 | 62,000 | 5.7 | High | High |
Note: Values for Quantum Yield, Molar Extinction Coefficient, and Förster Distance can vary depending on the cellular environment and measurement conditions. Photostability and Signal-to-Background Ratio are relative comparisons.
Organic Dye and Quencher FRET Pairs
Organic dyes offer high brightness and photostability and are commonly used for in vitro assays and labeling of purified proteins or nucleic acids. Dark quenchers are non-fluorescent acceptors that efficiently dissipate the energy from the donor as heat, resulting in a low background signal.
| FRET Pair (Donor-Quencher/Acceptor) | Donor Quantum Yield (QY) | Acceptor Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Förster Distance (R₀) (nm) | Quenching Efficiency |
| Fluorescein (FAM) - DABCYL | 0.92 | 32,000 | 4.3 | High |
| Fluorescein (FAM) - BHQ-1 | 0.92 | ~34,000 | 4.7 | Very High |
| Cy3 - Cy5 | 0.15 | 250,000 | 5.0 - 6.0 | N/A (Fluorescent Acceptor) |
| Cy3 - BHQ-2 | 0.15 | ~150,000 | 5.7 | Very High |
| Alexa Fluor 488 - DABCYL | 0.92 | 32,000 | 4.9 | High |
| Alexa Fluor 488 - QSY 7 | 0.92 | ~180,000 | 6.1 | Very High |
| Alexa Fluor 555 - QSY 9 | 0.10 | ~200,000 | 6.2 | Very High |
| ATTO 488 - ATTO 542 | 0.80 | 115,000 | 6.1 | N/A (Fluorescent Acceptor) |
Note: BHQ (Black Hole Quencher) and QSY are registered trademarks. Quenching efficiency is a qualitative measure of the acceptor's ability to quench the donor's fluorescence.
Key Experimental Protocols
Accurate FRET measurements rely on robust experimental design and data analysis. Below are detailed protocols for two common intensity-based FRET measurement techniques.
Protocol 1: Acceptor Photobleaching
This method quantifies FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor. The principle is that if FRET is occurring, the donor's fluorescence is quenched. Destroying the acceptor eliminates this quenching, leading to an increase in the donor's signal.[1][2]
Materials:
-
Cells or samples co-expressing or labeled with the donor and acceptor fluorophores.
-
A confocal laser scanning microscope or a widefield fluorescence microscope with a high-intensity light source for photobleaching.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare cells or samples with the FRET pair. Include control samples with only the donor and only the acceptor.
-
Pre-Bleach Image Acquisition:
-
Locate a region of interest (ROI) containing the FRET pair.
-
Acquire an image of the donor fluorescence using the donor-specific excitation and emission filters (Donor_pre-bleach).
-
Acquire an image of the acceptor fluorescence using the acceptor-specific excitation and emission filters to confirm its presence.
-
-
Acceptor Photobleaching:
-
Selectively photobleach the acceptor fluorophore in the ROI using a high-intensity laser line specific for the acceptor. Ensure minimal photobleaching of the donor.
-
-
Post-Bleach Image Acquisition:
-
Immediately after photobleaching, acquire another image of the donor fluorescence using the same settings as in step 2 (Donor_post-bleach).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the donor in the bleached ROI before and after photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (IntensityDonor_pre-bleach / IntensityDonor_post-bleach)
-
Protocol 2: Sensitized Emission
This method measures FRET by detecting the fluorescence emitted by the acceptor upon excitation of the donor.[3][4] This "sensitized emission" is a direct result of the energy transfer.
Materials:
-
Cells or samples with the FRET pair.
-
Control samples: donor-only and acceptor-only.
-
A fluorescence microscope (confocal or widefield) with appropriate filter sets for donor excitation/donor emission, acceptor excitation/acceptor emission, and donor excitation/acceptor emission (FRET channel).
-
Image analysis software.
Methodology:
-
Image Acquisition:
-
For the FRET sample, acquire three images:
-
Donor channel: Excite with the donor excitation wavelength and detect in the donor emission channel.
-
Acceptor channel: Excite with the acceptor excitation wavelength and detect in the acceptor emission channel.
-
FRET channel: Excite with the donor excitation wavelength and detect in the acceptor emission channel.
-
-
Acquire the same set of images for the donor-only and acceptor-only control samples to determine spectral bleed-through (crosstalk).
-
-
Correction for Spectral Bleed-through:
-
Donor Bleed-through: Use the donor-only sample to determine the fraction of donor emission that is detected in the FRET channel.
-
Acceptor Direct Excitation: Use the acceptor-only sample to determine the fraction of acceptor emission that is due to direct excitation by the donor's excitation wavelength.
-
-
FRET Calculation:
-
The corrected FRET signal (FRETc) is calculated by subtracting the donor bleed-through and acceptor direct excitation from the raw FRET channel intensity. Various algorithms exist for calculating a normalized FRET index or FRET efficiency from the corrected signals.
-
Visualizing FRET Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the principles and experimental workflows of FRET.
Caption: The basic mechanism of Förster Resonance Energy Transfer (FRET).
Caption: Workflow of a FRET-based kinase activity biosensor.
References
A Comparative Guide to the Reproducibility and Reliability of Dabcyl-Edans FRET Assays
For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET) for biochemical assays, the choice of a fluorophore-quencher pair is paramount to achieving reproducible and reliable data. This guide provides an in-depth comparison of the widely used Dabcyl-Edans pair with other common FRET alternatives, supported by experimental data and detailed protocols.
The Dabcyl-Edans pair has long been a workhorse in FRET-based protease assays due to its effective quenching and significant fluorescence enhancement upon substrate cleavage.[1][2] In this system, the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore's emission is quenched by the Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) moiety when in close proximity.[1][3] Enzymatic cleavage of the linking peptide separates the pair, leading to a measurable increase in fluorescence.[1]
Quantitative Performance Metrics: A Comparative Overview
The reliability of a FRET assay is determined by several key performance indicators. While specific values can be assay-dependent, the following tables summarize available data for Dabcyl-Edans and its alternatives.
Table 1: FRET Pair Performance Characteristics
| FRET Pair | Donor Quantum Yield | Fluorescence Enhancement | Förster Distance (R₀) (Å) | Primary Applications |
| Dabcyl-Edans | High (specific value not widely reported)[1] | Up to 40-fold[1][2] | 33–41[1] | Protease assays, nucleic acid probes |
| Mca/Dnp | Moderate | Up to 25-fold[1][2] | 28–32[1] | Metalloprotease assays |
| Cy3/Cy5 | ~0.27 | ~15-fold[1] | >50[1] | Protein interaction studies, live-cell imaging |
| FITC/TAMRA | ~0.92 | Up to 30-fold[1] | 49–55[1] | Cell imaging |
| 5-FAM/QXL™520 | High (brighter than Edans)[4] | 8-fold more sensitive than Dabcyl-Edans[4] | Not specified | High-throughput screening (HTS) of protease inhibitors |
Table 2: Assay Reproducibility and Reliability
| FRET Pair | Z'-Factor | Coefficient of Variation (CV) | Signal-to-Noise Ratio (S/N) |
| Dabcyl-Edans | 0.75 (in a SARS-CoV-2 Mpro assay)[5] | Generally expected to be <20% in the working range of the assay.[6] | High, due to Dabcyl's non-fluorescent nature.[1] |
| Mca/Dnp | 0.75 (in a SARS-CoV-2 Mpro assay)[5] | Not specifically reported, but subject to similar sources of variability as Dabcyl-Edans. | Good |
| 5-FAM/Dabcyl | 0.84 (in a SARS-CoV-2 Mpro assay)[5] | Not specifically reported. | Higher than Dabcyl-Edans due to the higher brightness of 5-FAM.[5] |
Key Considerations for Assay Reliability
Several factors can influence the reproducibility and reliability of Dabcyl-Edans FRET assays:
-
Photobleaching: The Edans fluorophore is susceptible to photobleaching, which can lead to a decrease in signal over time.[1] For long-term studies, more photostable dyes like Cy3 and Cy5 may be preferable.[1]
-
High Background Fluorescence: Autofluorescence from biological samples and test compounds, particularly with UV excitation, can be a significant issue.[2] The use of red-shifted FRET pairs can help minimize this interference.
-
Inner Filter Effect: At high substrate concentrations, the quencher (Dabcyl) can absorb the emitted fluorescence from Edans even after cleavage, leading to an underestimation of enzyme activity.[7][8]
-
Environmental Sensitivity: The fluorescence of many organic dyes can be sensitive to changes in pH and temperature, which can introduce variability if not carefully controlled.
-
Assay Conditions: Inconsistent pipetting, temperature fluctuations, and the presence of air bubbles in microplates can all contribute to high well-to-well variability.
Visualizing the FRET Mechanism and Experimental Workflow
To better understand the principles and practical steps involved in a Dabcyl-Edans FRET assay, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: FRET signaling pathway in a Dabcyl-Edans protease assay.
Caption: General experimental workflow for a Dabcyl-Edans FRET assay.
Experimental Protocols
General Protocol for a Dabcyl-Edans Protease FRET Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each enzyme and substrate pair.
Materials:
-
Dabcyl-Edans FRET peptide substrate
-
Purified protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Enzyme diluent (assay buffer, potentially with a stabilizing agent like BSA)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized Dabcyl-Edans peptide substrate in DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C or -80°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare a stock solution of the purified protease in a suitable buffer. On the day of the assay, prepare serial dilutions of the enzyme in the enzyme diluent.
-
-
Assay Setup:
-
Add the assay components to the wells of the microplate in the following order:
-
Assay Buffer
-
Enzyme solution (or enzyme diluent for no-enzyme controls)
-
For inhibitor screening, add the test compounds at this stage.
-
-
Include the following controls:
-
Negative Control (No Enzyme): Contains all components except the enzyme. This is used to determine the background fluorescence.
-
Positive Control: A known active concentration of the enzyme.
-
Blank: Contains only the assay buffer.
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period sufficient to obtain a linear reaction rate (e.g., 30-60 minutes). Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration or test compound.
-
The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to the positive control.
-
Conclusion
The Dabcyl-Edans FRET pair remains a reliable and sensitive choice for many in vitro protease assays, particularly for endpoint measurements. Its high quenching efficiency and significant fluorescence enhancement provide a robust signal window. However, researchers must be cognizant of its limitations, including susceptibility to photobleaching and potential for high background fluorescence. For applications requiring high-throughput screening, enhanced sensitivity, or live-cell imaging, alternative FRET pairs such as those based on 5-FAM or cyanine dyes may offer superior performance. Careful assay optimization and the inclusion of appropriate controls are critical to ensure the reproducibility and reliability of any FRET-based experiment. Cross-validation of results with an orthogonal method, such as LC-MS, is also recommended to ensure the accuracy and specificity of the findings.
References
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Quantum Yield [omlc.org]
- 7. assay.dev [assay.dev]
- 8. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
A Comparative Guide to FRET Protease Substrates: Alternatives to the Dabcyl-Edans Pair for Key Protease Families
For researchers and drug development professionals engaged in the study of proteolytic activity, the selection of an appropriate substrate is paramount. While the Dabcyl-RGVVNASSRLA-Edans substrate represents a specific tool for a particular protease, a broader understanding of available alternatives for key protease families can significantly enhance assay development and screening efforts. This guide provides a comparative overview of Förster Resonance Energy Transfer (FRET) substrates for three critical protease families: Cathepsins, A Disintegrin and Metalloproteinases (ADAMs), and Caspases, offering insights into alternative fluorophore-quencher pairs and peptide sequences to optimize experimental outcomes.
The Challenge of Protease Specificity
I. Cathepsins: Beyond the Classical Dabcyl/Edans Pair
Cathepsins are a diverse group of proteases involved in a wide range of physiological and pathological processes, including immune responses, bone remodeling, and cancer. The development of sensitive and specific FRET substrates is crucial for studying their activity.
While the Dabcyl-Edans pair has been historically used for developing Cathepsin substrates, newer fluorophore-quencher pairs offer improved photophysical properties, such as longer emission wavelengths to reduce background fluorescence and enhanced brightness for greater sensitivity.
Table 1: Comparison of FRET Substrates for Cathepsins
| Substrate Name | Peptide Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Target Cathepsin(s) | Key Features |
| Mca-PLGL-Dpa(Dnp)-AR-NH2 | PLGL-Dpa(Dnp)-AR | Mca/Dnp | 325 | 393 | General MMP/Cathepsin | Traditional substrate, susceptible to photobleaching. |
| (Abz)-KLRSSK-(Dnp)P-OH | KLRSSK | Abz/Dnp | 320 | 420 | Cathepsin B, L | |
| Z-FR-AMC | Z-FR | AMC | 380 | 460 | Cathepsin B, L | Fluorogenic, not a FRET pair. |
| Ac-DEVD-AMC | Ac-DEVD | AMC | 380 | 460 | Caspase-3 (some cross-reactivity with Cathepsins) | Fluorogenic, not a FRET pair. |
Experimental Protocol: General Cathepsin Activity Assay using a FRET Substrate
-
Reagents and Materials:
-
Recombinant Cathepsin enzyme
-
FRET substrate (e.g., Mca-PLGL-Dpa(Dnp)-AR-NH2)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Dilute the substrate and the Cathepsin enzyme to their final working concentrations in the assay buffer.
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately start monitoring the increase in fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Record data at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
II. ADAMs and ADAMTS Proteases: Tools for Extracellular Matrix Remodeling
The ADAM (A Disintegrin and Metalloproteinase) and ADAMTS (ADAM with Thrombospondin motifs) families of proteases play crucial roles in regulating the extracellular matrix and cell signaling. Dysregulation of these proteases is implicated in arthritis, cancer, and cardiovascular diseases.
Table 2: Comparison of FRET Substrates for ADAMs/ADAMTS Proteases
| Substrate Name | Peptide Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Target Protease(s) | Key Features |
| Mca-PLAQAV-Dpa(Dnp)-RSSSR-NH2 | PLAQAV-Dpa(Dnp)-RSSSR | Mca/Dnp | 325 | 393 | ADAM17 (TACE) | |
| (7-methoxycoumarin-4-yl)acetyl-GPLGMRGL-Lys(2,4-dinitrophenyl)-NH2 | GPLGMRGL | Mca/Dnp | 328 | 393 | ADAM10 | |
| FRETS-VWF73 | Not specified | Not specified | Not specified | Not specified | ADAMTS13 | Used for measuring ADAMTS13 activity in plasma. |
Experimental Protocol: ADAM17 Activity Assay using a FRET Substrate
-
Reagents and Materials:
-
Recombinant ADAM17 enzyme
-
FRET substrate (e.g., Mca-PLAQAV-Dpa(Dnp)-RSSSR-NH2)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 10 µM ZnCl₂, 0.005% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the general procedure outlined for the Cathepsin activity assay, adjusting the assay buffer and enzyme/substrate concentrations as needed for optimal ADAM17 activity.
-
Ensure the presence of Zn²⁺ in the assay buffer, as it is essential for the catalytic activity of metalloproteinases.
-
III. Caspases: Key Mediators of Apoptosis
Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death). The development of specific FRET substrates for different caspases is critical for studying the apoptotic signaling cascade and for screening potential therapeutic agents.
Table 3: Comparison of FRET Substrates for Caspases
| Substrate Name | Peptide Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Target Caspase(s) | Key Features |
| Ac-DEVD-AMC | Ac-DEVD | AMC | 380 | 460 | Caspase-3, -7 | Fluorogenic, not a FRET pair. |
| Ac-LEHD-AFC | Ac-LEHD | AFC | 400 | 505 | Caspase-9 | Fluorogenic, not a FRET pair. |
| Ac-IETD-pNA | Ac-IETD | pNA | 405 | - | Caspase-8 | Colorimetric, not a FRET substrate. |
| (Dabcyl)GDEVDG(Edans) | GDEVDG | Dabcyl/Edans | 340 | 490 | Caspase-3 | Classic FRET pair for Caspase-3. |
Experimental Protocol: Caspase-3 Activity Assay using a FRET Substrate
-
Reagents and Materials:
-
Cell lysate containing active Caspase-3 or recombinant Caspase-3
-
FRET substrate (e.g., (Dabcyl)GDEVDG(Edans))
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the general procedure outlined for the Cathepsin activity assay, using the appropriate assay buffer for caspase activity.
-
If using cell lysates, ensure that the lysis buffer is compatible with the caspase activity assay.
-
Visualizing the FRET Mechanism and Experimental Workflow
To better understand the principles behind these assays, the following diagrams illustrate the FRET mechanism and a typical experimental workflow.
Safety Operating Guide
Proper Disposal Procedures for Dabcyl-RGVVNASSRLA-Edans
This guide provides essential safety and logistical information for the proper disposal of Dabcyl-RGVVNASSRLA-Edans, a fluorescently labeled peptide commonly used in scientific research. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
All handling of the solid peptide and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
Disposal Protocol
All waste containing this compound must be treated as chemical waste and disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2][3] Never dispose of this material in the regular trash or down the drain.[3][4]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired lyophilized this compound in its original vial or a clearly labeled, sealed container.[1]
-
Place this container in a designated chemical waste bin for solids.[1]
-
Contaminated materials such as pipette tips, microfuge tubes, and gloves should also be disposed of in the solid chemical waste container.[1][2]
-
-
Liquid Waste:
Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Waste: this compound"
-
The primary solvent (if applicable)
-
The date of accumulation
-
An appropriate hazard warning (e.g., "Caution: Chemical Waste")
Storage and Final Disposal:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[1]
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.[1]
Quantitative Data Summary
Specific quantitative toxicity data for this compound is not available. The following table summarizes general information based on similar compounds.
| Property | Value | Source |
| Physical State | Solid (lyophilized powder) | General product information |
| GHS Classification | Not classified as hazardous, but handle as chemical waste. | [1] |
| Potential Hazards | May cause mild irritation to skin, eyes, and respiratory tract. | [1] |
| Environmental Hazard | Not considered harmful to aquatic organisms, but avoid release to the environment. | [1] |
Experimental Protocols
This section provides a step-by-step methodology for the disposal of this compound.
Protocol 1: Disposal of Solid Waste
-
Preparation: Ensure all necessary PPE is worn.
-
Collection: Place the vial containing the unused peptide or contaminated solid materials (e.g., pipette tips) into a designated solid chemical waste container.
-
Sealing and Labeling: Securely seal the waste container and ensure it is clearly labeled as described above.
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS department for pickup and disposal.
Protocol 2: Disposal of Liquid Waste
-
Preparation: Ensure all necessary PPE is worn and work within a chemical fume hood.
-
Collection: Carefully pour or pipette the liquid waste containing the peptide into a designated liquid chemical waste container.
-
Segregation: Use separate containers for aqueous and organic solvent-based waste.
-
Sealing and Labeling: Securely cap the waste container and ensure it is clearly labeled.
-
Storage: Store the container in secondary containment in a designated waste storage area.
-
Disposal: Arrange for collection by your institution's EHS department.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
